GE 2270A
Description
Properties
IUPAC Name |
(2S)-1-[(4S)-2-[2-[(18S,25S,35S)-35-[(S)-hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H55N15O10S6/c1-24(2)39-55-70-42(36(87-55)19-80-5)47(77)59-17-38(73)67-43(44(74)26-10-7-6-8-11-26)54-66-34(23-85-54)52-63-31(20-83-52)41-27(50-64-32(21-82-50)46(76)61-29(16-37(72)58-4)53-69-40(25(3)86-53)48(78)68-39)13-14-28(60-41)51-65-33(22-84-51)49-62-30(18-81-49)56(79)71-15-9-12-35(71)45(57)75/h6-8,10-11,13-14,20-24,29-30,35,39,43-44,74H,9,12,15-19H2,1-5H3,(H2,57,75)(H,58,72)(H,59,77)(H,61,76)(H,67,73)(H,68,78)/t29-,30-,35-,39-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDULECOHIXMNX-MZHFYNGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)N[C@H](C3=NC(=C(S3)COC)C(=O)NCC(=O)N[C@H](C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=N[C@@H](CO8)C(=O)N9CCC[C@H]9C(=O)N)C3=NC(=CS3)C(=O)N[C@H](C(=N2)S1)CC(=O)NC)[C@H](C1=CC=CC=C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H55N15O10S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134861-34-0 | |
| Record name | GE 2270 A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134861340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GE-2270A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GE-2270A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB4J58L2K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Production of GE 2270A by Planobispora rosea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the production of the thiopeptide antibiotic GE 2270A by the actinomycete Planobispora rosea. This compound is a potent inhibitor of bacterial protein synthesis with significant interest as a precursor for the development of new antibacterial agents. This document details the biosynthesis, fermentation, and optimization of this compound production, presenting key quantitative data and experimental methodologies.
Introduction to this compound and Planobispora rosea
Planobispora rosea is a soil-dwelling bacterium known to be the primary producer of this compound, a complex of related thiopeptide antibiotics.[1][2] this compound exhibits potent activity against Gram-positive bacteria and anaerobes by targeting the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery.[3][4][5] This unique mechanism of action makes this compound and its derivatives promising candidates for combating antibiotic resistance. The this compound complex consists of at least 10 related metabolites, with component A being a primary focus for semi-synthetic modifications.[6]
Biosynthesis of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[1] Its biosynthesis originates from a precursor peptide encoded by the pbtA gene.[1] This precursor peptide undergoes a series of enzymatic modifications, including the formation of multiple thiazole rings and a pyridine ring, ultimately leading to the complex macrocyclic structure of the mature antibiotic.[7][8] The exact biosynthetic pathway is not yet fully elucidated but is understood to be similar to that of other thiazolylpeptides.[7] Key amino acid precursors, including glycine and serine, are efficiently incorporated into the final structure.[7]
The final steps of the biosynthesis involve methylation, and the degree of methylation differentiates the various components of the this compound complex.[6][9] An S-adenosyl-l-methionine (SAM)-dependent methyltransferase is involved in the conversion of factor D2 to component A.[6][9]
Fermentation and Production of this compound
Batch fermentation of Planobispora rosea is the standard method for producing this compound. The production of the antibiotic is typically observed to begin as the culture enters the stationary phase of growth.[1]
Quantitative Production Data
A multi-omics study of P. rosea ATCC 53733 grown in "medium C" provides key insights into the dynamics of this compound production. The following table summarizes the production timeline:
| Time (hours) | Biomass (log scale) | Glucose Concentration (linear scale) | This compound Concentration (µg/mL) |
| 15 | Increasing | Decreasing | Not specified |
| 24 | Entering Stationary Phase | Decreasing | Detectable |
| 39 | Stationary Phase | Depleting | Increasing |
| 48 | Stationary Phase | Low | Increasing |
| 63 | Stationary Phase | Depleted | ~50 |
Data adapted from a multi-omics study of Planobispora rosea.[1][10]
Optimization of this compound Production
Nutrient availability, particularly phosphate and iron, has been shown to be a limiting factor for the growth of P. rosea.[10][11] Modulation of the fermentation medium can therefore be a strategy to optimize this compound yield.
Furthermore, the methylation metabolism of P. rosea can be manipulated to alter the composition of the this compound complex. The addition of vitamin B12 to the fermentation medium has been shown to double the total production of the this compound complex and significantly increase the proportion of the more methylated component A.[6][12] Conversely, the addition of sinefungin, an inhibitor of SAM-dependent methyltransferases, leads to an increased accumulation of factor D2, the unmethylated precursor to component A.[6][9]
| Supplement | Effect on this compound Production |
| Vitamin B12 | Doubles total complex production; enhances biosynthesis of component A.[6] |
| Sinefungin | Increases the amount of factor D2.[6] |
| Vitamin B12 + Sinefungin | Twofold increase in D2 concentration.[9] |
Experimental Protocols
Fermentation of Planobispora rosea
-
Strain: Planobispora rosea ATCC 53733.[1]
-
Medium: "Medium C" (composition is proprietary but described as providing good performance for this compound production on a lab scale and similar to industrial production media).[1][13]
-
Culture Conditions: Batch fermentation with samples collected at various time points (e.g., 15, 24, 39, 48, and 63 hours) for analysis.[1][13]
-
Monitoring: Biomass, glucose concentration, and this compound titers are monitored throughout the fermentation process.[10]
Extraction and Quantification of this compound
-
Extraction Solvent: Acetonitrile is an efficient solvent for extracting this compound and its congeners from the whole broth.[10]
-
Analysis: Targeted metabolomics analysis, such as LC-MS, is used to identify and quantify the different components of the this compound complex.[10]
RNA Isolation for Transcriptomics
-
Sample Collection: Culture samples are stabilized with a reagent like RNAProtect Bacteria Reagent (Qiagen).[13]
-
Cell Lysis: Cells are treated with lysozyme to break down the cell wall.[13]
-
RNA Purification: Standard RNA purification kits and protocols are used to isolate high-quality RNA for sequencing.[13]
Visualizing Key Processes
To better understand the relationships and workflows involved in this compound production, the following diagrams are provided.
References
- 1. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANTIBIOTIC GE2270 A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in GE2270 antibiotic production in Planobispora rosea through modulation of methylation metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. WO1994005798A1 - Process for the selective increase of production of antibiotic ge 2270 factor a - Google Patents [patents.google.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
GE2270A: A Thiopeptide Antibiotic Targeting Bacterial Protein Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GE2270A is a potent thiopeptide antibiotic produced by the actinomycete Planobispora rosea. It exhibits significant activity against a range of Gram-positive bacteria, including drug-resistant strains. Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis through binding to elongation factor Tu (EF-Tu), has made it a subject of considerable interest for the development of new antibacterial agents. This technical guide provides an in-depth overview of GE2270A, covering its mechanism of action, biosynthetic pathway, antibacterial spectrum, and detailed experimental protocols for its study.
Introduction
The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising area of research. GE2270A, a prominent member of this class, was first isolated from Planobispora rosea.[1][2] It is characterized by a complex macrocyclic structure containing multiple thiazole rings and dehydroamino acids, which are crucial for its biological activity.[3][4] This document serves as a comprehensive resource for researchers, providing detailed technical information and methodologies to facilitate further investigation into GE2270A and its derivatives.
Mechanism of Action: Inhibition of Elongation Factor Tu
GE2270A exerts its antibacterial effect by targeting and inhibiting the function of elongation factor Tu (EF-Tu), a key protein in bacterial protein synthesis.[3][5] EF-Tu, a GTP-binding protein, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.
The mechanism of inhibition by GE2270A involves the following key steps:
-
Binding to EF-Tu: GE2270A binds to a specific site on EF-Tu, which is distinct from the binding sites for GTP/GDP and aa-tRNA.[6][7] The antibiotic binds to both the GTP-bound and GDP-bound conformations of EF-Tu.[6]
-
Prevention of Ternary Complex Formation: The binding of GE2270A to the EF-Tu•GTP complex prevents the subsequent stable binding of aa-tRNA, thus inhibiting the formation of the crucial EF-Tu•GTP•aa-tRNA ternary complex.[1][7]
-
Inhibition of Protein Synthesis: By blocking the delivery of aa-tRNA to the ribosome, GE2270A effectively stalls the elongation phase of protein synthesis, leading to bacterial growth inhibition.[3]
The interaction between GE2270A and EF-Tu is highly specific, and resistance to the antibiotic can arise from mutations in the tuf gene, which encodes EF-Tu.[1][8]
Biosynthesis of GE2270A
GE2270A is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, which then undergoes a series of enzymatic modifications to yield the mature antibiotic. The genes responsible for the biosynthesis of GE2270A are organized in a biosynthetic gene cluster (BGC) designated as the pbt cluster.
The key stages in the biosynthesis of GE2270A are:
-
Precursor Peptide Synthesis: The gene pbtA encodes a precursor peptide consisting of an N-terminal leader peptide and a C-terminal core peptide.[9][10] The core peptide is the scaffold for the mature antibiotic.
-
Post-translational Modifications: The core peptide undergoes extensive modifications catalyzed by enzymes encoded by other genes in the pbt cluster. These modifications include:
-
Dehydration: Dehydratases convert serine and threonine residues into dehydroalanine and dehydrobutyrine, respectively.
-
Cyclization: Cyclodehydratases catalyze the formation of thiazole rings from cysteine residues and dehydroamino acids.
-
Methylation: Methyltransferases add methyl groups to specific positions on the molecule.[11][12]
-
-
Leader Peptide Cleavage: Following the modifications, the leader peptide is proteolytically cleaved to release the mature GE2270A.
Antibacterial Spectrum
GE2270A demonstrates potent activity primarily against Gram-positive bacteria. It is also active against anaerobic bacteria. Notably, it shows efficacy against clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE).[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of GE2270A and its derivatives against various bacterial strains.
| Bacterial Species | Strain | GE2270A (µg/mL) | NAI003 (µg/mL) |
| Staphylococcus aureus | ≤0.015 - 0.25 | - | |
| Streptococcus spp. | 0.06 - 2 | - | |
| Enterococcus faecalis | 0.008 - 0.015 | - | |
| Propionibacterium acnes | - | 0.004 - 0.25 | |
| Clostridium perfringens | <1 | - | |
| Micrococcus luteus | L108 | ≤0.015 | 1 |
Data compiled from multiple sources.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of GE2270A.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard broth microdilution methods.[1]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
GE2270A stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the GE2270A stock solution (at twice the highest desired concentration) to the first column of wells. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no antibiotic), and the twelfth as a sterility control (no bacteria).
-
Prepare Bacterial Inoculum: a. Dilute the bacterial culture in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.
-
Incubation: a. Cover the plate and incubate at the optimal temperature and conditions for the specific bacterium (e.g., 37°C for 18-24 hours for most aerobic bacteria).
-
Reading the MIC: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Gel Shift Assay for GE2270A Binding to EF-Tu
This protocol is designed to qualitatively assess the binding of GE2270A to EF-Tu.
Materials:
-
Purified EF-Tu protein
-
GE2270A
-
GTP
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT)
-
Native polyacrylamide gel (e.g., 6%)
-
Gel electrophoresis apparatus and power supply
-
Loading dye (non-denaturing)
-
Protein staining solution (e.g., Coomassie Brilliant Blue)
Procedure:
-
Binding Reaction: a. In a microcentrifuge tube, mix purified EF-Tu with GTP in the binding buffer. b. Add varying concentrations of GE2270A to different tubes. Include a control with no antibiotic. c. Incubate the reaction mixture at room temperature for 15-30 minutes to allow for binding.
-
Native Gel Electrophoresis: a. Add non-denaturing loading dye to each reaction. b. Load the samples onto a native polyacrylamide gel. c. Run the gel at a constant voltage in a cold room or with a cooling system to prevent protein denaturation.
-
Visualization: a. After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands. b. A "shift" in the migration of the EF-Tu band in the presence of GE2270A, compared to the control, indicates the formation of an EF-Tu-GE2270A complex.
In Vitro Translation Inhibition Assay
This assay measures the effect of GE2270A on protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract)
-
mRNA template (e.g., encoding a reporter protein like luciferase)
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine)
-
Energy source (ATP, GTP)
-
GE2270A
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the cell-free extract, mRNA template, amino acid mixture, and energy source. b. Add varying concentrations of GE2270A to different tubes. Include a control with no antibiotic.
-
Incubation: a. Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Precipitation and Filtration: a. Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins. b. Collect the precipitated proteins by vacuum filtration through glass fiber filters. c. Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Quantification: a. Place the dried filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter. c. A decrease in radioactivity in the presence of GE2270A indicates inhibition of protein synthesis.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. youtube.com [youtube.com]
- 3. Bulk preparation and crystallization of the Escherichia coli elongation factor Tu-Ts complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. protocols.io [protocols.io]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Purification of elongation factors EF-Tu and EF-G from Escherichia coli by covalent chromatography on thiol-sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-step purification of E. coli elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BGC0001155 [mibig.secondarymetabolites.org]
Elongation Factor Tu: A Prime Target for the Thiopeptide Antibiotic GE2270A
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: The bacterial elongation factor Tu (EF-Tu), a crucial GTPase for protein synthesis, represents a validated and compelling target for the development of novel antibiotics. This technical guide delves into the mechanism of action of GE2270A, a potent thiopeptide antibiotic that selectively inhibits bacterial protein synthesis by targeting EF-Tu. Through a comprehensive review of binding kinetics, inhibition assays, and structural biology, this document provides a detailed understanding of the GE2270A-EF-Tu interaction, offering valuable insights for the design and development of next-generation antimicrobial agents.
Introduction to GE2270A and its Target, EF-Tu
GE2270A is a naturally occurring thiopeptide antibiotic produced by the actinomycete Planobispora rosea. It exhibits potent activity against a range of Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus. The primary molecular target of GE2270A is the bacterial elongation factor Tu (EF-Tu), a highly conserved and essential protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, GE2270A effectively stalls this critical process, leading to bacterial growth inhibition.
Mechanism of Action: Inhibition of Ternary Complex Formation
The canonical function of EF-Tu involves a cycle of GTP binding and hydrolysis. In its GTP-bound state, EF-Tu binds to an aa-tRNA, forming a stable ternary complex (EF-Tu•GTP•aa-tRNA). This complex then docks at the A-site of the ribosome, where codon-anticodon recognition occurs. Upon successful recognition, GTP is hydrolyzed to GDP, inducing a conformational change in EF-Tu that leads to its release from the ribosome and the aa-tRNA.
GE2270A exerts its inhibitory effect by preventing the formation of the crucial EF-Tu•GTP•aa-tRNA ternary complex. Structural and biochemical studies have revealed that GE2270A binds to a pocket on EF-Tu that overlaps with the binding site for the 3'-aminoacyl end of the aa-tRNA. This direct competition and steric hindrance prevent the stable association of aa-tRNA with the EF-Tu•GTP complex, thereby halting the delivery of amino acids to the ribosome and arresting protein synthesis.
Quantitative Analysis of GE2270A Activity
The potency of GE2270A and its derivatives has been quantified through various in vitro assays. The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of a bacterial population (MIC90) is a key parameter for assessing antibacterial efficacy.
| Compound | Organism | MIC90 (µM) |
| GE2270A Congener 1 | Staphylococcus aureus | 2 |
| GE2270A Congener 2 | Staphylococcus aureus | 11 |
Structural Insights from X-ray Crystallography
The three-dimensional structure of the complex between GE2270A and E. coli EF-Tu has been solved by X-ray crystallography, providing a detailed atomic-level view of their interaction.
| Parameter | Value |
| Resolution | 2.35 Å |
| R-Value Work | 0.200 |
| R-Value Free | 0.246 |
The crystal structure reveals that GE2270A binds to a hydrophobic pocket located in domain 2 of EF-Tu. This binding site is in close proximity to the region that accommodates the aminoacyl moiety of tRNA. The interaction is stabilized by a network of van der Waals contacts and hydrogen bonds between the antibiotic and amino acid residues of EF-Tu.
Signaling Pathways and Experimental Workflows
Mechanism of GE2270A Inhibition
The following diagram illustrates the inhibitory action of GE2270A on the bacterial protein synthesis elongation cycle.
Caption: Inhibition of ternary complex formation by GE2270A.
Experimental Workflow: Filter-Binding Assay
A filter-binding assay can be employed to determine the binding affinity of GE2270A for EF-Tu.
Caption: Workflow for determining GE2270A-EF-Tu binding affinity.
Detailed Experimental Protocols
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the ability of GE2270A to inhibit the synthesis of a reporter protein in a cell-free system derived from E. coli.
Materials:
-
E. coli S30 extract for IVTT
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or GFP) under the control of a bacterial promoter
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
GE2270A stock solution (in DMSO)
-
Control antibiotic (e.g., chloramphenicol)
-
Nuclease-free water
-
96-well microplate
-
Plate reader for fluorescence or luminescence detection
Procedure:
-
Prepare a master mix containing the S30 extract, plasmid DNA, amino acid mixture, and energy source.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add varying concentrations of GE2270A to the wells. Include a no-drug control (DMSO vehicle) and a positive control (chloramphenicol).
-
Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Measure the reporter signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each GE2270A concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the GE2270A concentration and determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Filter-Binding Assay for GE2270A and EF-Tu
This assay quantifies the direct binding of radiolabeled GE2270A to EF-Tu.
Materials:
-
Purified EF-Tu protein
-
Radiolabeled GE2270A (e.g., [³H]GE2270A)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of radiolabeled GE2270A and varying concentrations of EF-Tu in binding buffer.
-
Incubate the mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Filter each reaction mixture through a nitrocellulose membrane under vacuum. Proteins and protein-ligand complexes bind to the membrane, while unbound small molecules pass through.
-
Wash the membranes with cold binding buffer to remove any non-specifically bound radiolabel.
-
Place each membrane in a scintillation vial with scintillation fluid.
-
Measure the radioactivity on each membrane using a scintillation counter.
-
Plot the amount of bound radiolabeled GE2270A as a function of the EF-Tu concentration.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).
Crystallization of the GE2270A-EF-Tu Complex
Obtaining high-quality crystals is a prerequisite for X-ray crystallographic analysis.
Materials:
-
Highly purified and concentrated EF-Tu protein
-
GE2270A
-
Crystallization buffer components (e.g., precipitants like PEG, salts, and buffering agents)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Microscopes for crystal visualization
Procedure:
-
Prepare the EF-Tu-GE2270A complex by incubating purified EF-Tu with a molar excess of GE2270A.
-
Remove any unbound GE2270A by size-exclusion chromatography.
-
Concentrate the complex to a suitable concentration for crystallization (typically 5-15 mg/mL).
-
Screen a wide range of crystallization conditions using commercial or custom-made screens. This involves mixing a small volume of the protein complex with an equal volume of the crystallization solution in the wells of a crystallization plate.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, salt, and pH to improve crystal size and quality.
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling them in liquid nitrogen for X-ray data collection.
Conclusion
GE2270A's specific and potent inhibition of bacterial EF-Tu makes it a valuable lead compound in the quest for new antibiotics. The detailed understanding of its mechanism of action, binding kinetics, and structural interactions provides a solid foundation for structure-based drug design efforts. By leveraging the experimental protocols outlined in this guide, researchers can further probe the intricacies of the GE2270A-EF-Tu interaction and develop novel derivatives with improved pharmacological properties to combat the growing threat of antibiotic resistance.
The Antibacterial Spectrum of GE2270A: A Technical Guide for Researchers
An in-depth exploration of the potent anti-Gram-positive activity of the thiopeptide antibiotic GE2270A, detailing its spectrum of activity, mechanism of action, and the experimental protocols for its evaluation.
This technical guide provides a comprehensive overview of the antibacterial spectrum of GE2270A, a member of the thiopeptide class of antibiotics, against a range of Gram-positive bacteria. It is intended for researchers, scientists, and drug development professionals interested in the evaluation and development of novel antimicrobial agents. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to GE2270A
GE2270A is a naturally occurring thiopeptide antibiotic produced by the actinomycete Planobispora rosea. It exhibits potent bactericidal activity primarily against Gram-positive bacteria, including clinically significant and drug-resistant strains. Its unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), makes it a subject of considerable interest in the ongoing search for new antibiotics to combat antimicrobial resistance.
Antibacterial Spectrum of GE2270A
GE2270A demonstrates a narrow but potent spectrum of activity, primarily targeting Gram-positive aerobes and anaerobes. The antibacterial efficacy of GE2270A is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Quantitative Antimicrobial Activity
The in vitro activity of GE2270A has been evaluated against a variety of Gram-positive clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for GE2270A against key Gram-positive pathogens.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.015 - 0.25 | - | ≤0.13 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.015 - 0.25 | - | ≤0.13 |
| Streptococcus pyogenes | - | 0.06 - 2 | - | 1 |
| Enterococcus faecalis | - | 0.008 - 0.015 | - | 0.03 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | - | ≤0.13 |
| Clostridium perfringens | - | <1 | - | - |
| Propionibacterium acnes | - | <1 | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data compiled from multiple sources[1][2][3][4].
Mechanism of Action: Inhibition of Protein Synthesis
GE2270A exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][5] Unlike many other protein synthesis inhibitors that target the ribosome directly, GE2270A's molecular target is the elongation factor Tu (EF-Tu).[3][5]
EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis. GE2270A binds to a specific site on the EF-Tu•GTP complex, which prevents the formation of the stable ternary complex of EF-Tu•GTP•aa-tRNA. This disruption effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately bacterial cell death.
The following diagram illustrates the inhibitory action of GE2270A on the bacterial protein synthesis pathway.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following section details the standardized broth microdilution method for determining the MIC of GE2270A against Gram-positive bacteria, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
GE2270A stock solution (prepared in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum dilution
-
Incubator (35 ± 2 °C)
-
Microplate reader or visual inspection mirror
Preparation of GE2270A Dilutions
-
Prepare a series of twofold serial dilutions of the GE2270A stock solution in CAMHB directly in the 96-well microtiter plates.
-
The final volume in each well should be 50 µL, and the concentration range should typically span from 0.008 µg/mL to 16 µg/mL.
-
Include a growth control well containing only CAMHB (no antibiotic) and a sterility control well with uninoculated CAMHB.
Inoculum Preparation and Inoculation
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Add 50 µL of the standardized and diluted inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
Incubation and Interpretation
-
Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity or by using a microplate reader.
-
The MIC is the lowest concentration of GE2270A that completely inhibits the visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
The following diagram outlines the experimental workflow for determining the MIC of GE2270A.
Conclusion
GE2270A is a potent antibiotic with a targeted spectrum of activity against Gram-positive bacteria. Its unique mechanism of action, involving the inhibition of EF-Tu, presents a promising avenue for the development of new therapeutics to address the challenge of antibiotic resistance. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the potential of GE2270A and similar compounds in the field of antimicrobial drug discovery.
References
- 1. In vitro antimicrobial activity of a new antibiotic, MDL 62,879 (GE2270 A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of MDL 62,879 (GE2270 A) against aerobic gram-positive and anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
GE2270A: An In-Depth Technical Guide on its Activity Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270A is a thiazolyl peptide antibiotic isolated from the fermentation broth of Planobispora rosea. It belongs to a class of natural products that inhibit bacterial protein synthesis. This technical guide provides a comprehensive overview of the in vitro activity of GE2270A against a range of anaerobic bacteria, its mechanism of action, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)
GE2270A exerts its antibacterial effect by targeting and inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome during protein synthesis.[1][2] The binding of GE2270A to EF-Tu prevents the formation of the functional EF-Tu-GTP-aa-tRNA ternary complex, thereby stalling the elongation phase of translation and leading to bacterial cell death.[3]
dot
References
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of GE2270A in Planobispora rosea
Executive Summary: This document provides an in-depth technical overview of the biosynthetic pathway of GE2270A, a potent thiopeptide antibiotic produced by the actinomycete Planobispora rosea. GE2270A is a ribosomally synthesized and post-translationally modified peptide (RiPP) that exhibits strong activity against Gram-positive bacteria by inhibiting the elongation factor Tu (EF-Tu).[1] Its clinical potential, particularly as a precursor for semi-synthetic drugs targeting infections like those caused by Clostridium difficile, has driven significant research into its biosynthesis.[1][2][3][4] This guide details the genetic architecture of the biosynthetic gene cluster (pbt), the enzymatic steps involved in maturation, quantitative production data, and key experimental methodologies used in its study.
The GE2270A Biosynthetic Gene Cluster (pbt)
The biosynthesis of GE2270A is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the pbt cluster. This cluster contains all the necessary genetic information for producing the precursor peptide, performing extensive post-translational modifications, and regulating the pathway.[1] Unlike non-ribosomal peptide synthesis, the backbone of GE2270A is first synthesized as a precursor peptide (PbtA) by the ribosome.[1] Subsequent modifications are carried out by a suite of specialized enzymes encoded within the pbt cluster. Heterologous expression studies have been crucial in delineating the functions of these genes, as P. rosea is known to be genetically intractable.[1][5][6]
A key regulatory gene within the cluster is pbtR, a putative TetR-family transcriptional activator. Deletion of pbtR has been shown to abolish GE2270 production, confirming its essential role in activating the expression of the biosynthetic genes.[7]
pbt gene cluster.Table 1: Key Genes in the GE2270A Biosynthetic Cluster
| Gene | Putative Function | Evidence/Notes |
| pbtA | Precursor Peptide | Encodes the leader and core peptide sequence. Highly expressed in the natural producer.[5] |
| pbtR | Transcriptional Activator | TetR-family regulator; its deletion abolishes GE2270A production.[7] |
| pbtG1 | Cyclodehydratase | Involved in the formation of oxazoline rings from serine/threonine residues.[8] |
| pbtB1 | Dehydratase | Catalyzes the dehydration of serine/threonine residues.[8] |
| pbtD | Dehydrogenase | Participates in the formation of thiazole rings from cysteine residues. |
| pbtF | YcaO-like Protein | Part of the core machinery for azoline ring formation. |
| pbtM1 | N-methyltransferase | S-adenosyl-l-methionine (SAM)-dependent enzyme that converts GE2270B1 into GE2270A.[9] |
| pbtE | Protease | Likely responsible for the cleavage of the leader peptide from the mature core. |
| tuf | Elongation Factor Tu | Provides self-resistance to the producing organism.[7] |
| pbtO | P450 Monooxygenase | Involved in tailoring modifications, likely pyridine ring formation.[8] |
The Biosynthetic Pathway
The formation of GE2270A is a multi-step process that begins with ribosomal synthesis and is followed by a cascade of enzymatic modifications.
-
Precursor Peptide (PbtA) Synthesis : The pbtA gene is transcribed and translated by the ribosome to produce a precursor peptide. This peptide consists of an N-terminal "leader" sequence, which acts as a recognition handle for the modifying enzymes, and a C-terminal "core" sequence, which is ultimately processed into the final antibiotic.[1]
-
Post-Translational Modifications (PTMs) : The PbtA precursor undergoes extensive modifications:
-
Azoline Formation : Cysteine and serine residues within the core peptide are converted into thiazole and oxazoline rings, respectively. This is a hallmark of thiopeptide biosynthesis.[10]
-
Dehydration : Other serine residues are dehydrated to dehydroalanine.
-
Cyclization : The modified core peptide is cyclized to form the characteristic macrocyclic structures.
-
Pyridine Ring Formation : A key structural feature, the six-membered pyridine ring, is installed.
-
-
Tailoring and Maturation :
-
Methylation : The final methylation steps are critical for full bioactivity. GE2270 is produced as a complex of related metabolites differing in their degree of methylation.[11][12] The conversion of the less methylated GE2270 factor D2 to the most active component, GE2270A, is catalyzed by a SAM-dependent methyltransferase.[11][12]
-
Leader Peptide Cleavage : Once all modifications are complete, a protease cleaves off the leader peptide, releasing the mature GE2270A antibiotic.
-
Quantitative Analysis of GE2270A Production
The production of GE2270A is influenced by fermentation conditions, genetic background, and the availability of precursors and cofactors. Studies have quantified yields in both the native producer and heterologous hosts, and have explored methods to modulate production.
Table 2: Summary of GE2270A Production Titers
| Strain / Condition | Production Titer | Notes |
| Planobispora rosea (Lab Scale) | ~50 µg/mL | Achieved after 63 hours of fermentation in Medium C.[1] |
| P. rosea + Vitamin B12 | ~2x increase | Vitamin B12 supplementation doubled total complex production and enhanced the proportion of the more methylated GE2270A.[11][12] |
| P. rosea + Sinefungin | Increased Factor D2 | Sinefungin, a methyltransferase inhibitor, increased the accumulation of a demethylated precursor, confirming the role of a SAM-dependent methylation step.[11][12] |
| Streptomyces coelicolor M1146 (Heterologous Host) | Up to 1.42 ± 0.25 mg/L | Demonstrates the feasibility of heterologous production, although titers are lower than the natural producer.[5] |
Key Experimental Protocols
The elucidation of the GE2270A pathway has relied on a combination of fermentation, multi-omics analysis, precursor feeding studies, and genetic engineering.
Protocol 1: Fermentation of P. rosea for GE2270A Production
This protocol is based on the methodology used for metabolomics and transcriptomics analysis of P. rosea.[1]
-
Inoculum Preparation : Prepare a seed culture of Planobispora rosea ATCC 53733 in a suitable seed medium and grow for 48-72 hours.
-
Production Culture : Inoculate the production medium (e.g., Medium C) with the seed culture.
-
Fermentation : Incubate the culture at 28-30°C with shaking (e.g., 200 rpm) for an extended period (e.g., up to 63-72 hours).
-
Sampling : Aseptically collect samples at various time points (e.g., 15, 24, 39, 48, 63 hours) for analysis.
-
Extraction : Separate the mycelium from the supernatant by centrifugation. Extract GE2270A from the mycelium using an organic solvent like methanol or acetone.
-
Analysis : Quantify GE2270A production using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Protocol 2: Precursor Isotope Labeling Studies
This protocol is designed to trace the incorporation of amino acid precursors into the GE2270A molecule.[10]
-
Culture Preparation : Grow P. rosea in production medium until the onset of antibiotic production.
-
Precursor Feeding : Add a stable isotope-labeled amino acid (e.g., ¹³C-glycine or ¹⁵N-serine) to the culture.
-
Incubation : Continue the fermentation for a period sufficient to allow incorporation of the labeled precursor.
-
Extraction and Purification : Harvest the culture and purify the GE2270A complex.
-
Structural Analysis : Analyze the purified GE2270A using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the specific positions and efficiency of isotope incorporation.
Protocol 3: Gene Deletion in a Heterologous Host (Generalized)
This generalized protocol is based on techniques used to manipulate the pbt cluster in Streptomyces coelicolor.[7]
-
Construct Design : Design a "knockout cassette" containing flanking homologous regions to the target gene (e.g., pbtR), an antibiotic resistance marker, and a counter-selection marker if applicable.
-
Vector Assembly : Clone the knockout cassette into a suitable E. coli-Streptomyces shuttle vector that cannot replicate in the final host.
-
Conjugation : Transfer the vector from an E. coli donor strain (e.g., ET12567/pUZ8002) to the Streptomyces recipient strain via intergeneric conjugation.
-
Selection of Single Crossovers : Select for exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event using the antibiotic resistance marker on the vector.
-
Selection of Double Crossovers : Culture the single-crossover mutants under conditions that select for the loss of the plasmid backbone (e.g., through sucrose sensitivity if using a sacB counter-selection system). This enriches for colonies that have undergone a second recombination event, resulting in either a wild-type revertant or the desired gene deletion.
-
Verification : Screen the resulting colonies by PCR using primers flanking the target gene to confirm the deletion, followed by sequencing to verify the correct genetic modification.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A-A cautionary tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous expression of the thiopeptide antibiotic GE2270 from Planobispora rosea ATCC 53733 in Streptomyces coelicolor requires deletion of ribosomal genes from the expression construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BGC0001155 [mibig.secondarymetabolites.org]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Changes in GE2270 antibiotic production in Planobispora rosea through modulation of methylation metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GE 2270A In Vitro Protein Synthesis Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE 2270A is a thiazolyl peptide antibiotic that potently inhibits bacterial protein synthesis.[1][2] Its specific mechanism of action involves targeting the bacterial elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis.[1][2] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the translation process.[3] This application note provides detailed protocols for assessing the in vitro protein synthesis inhibitory activity of this compound using established cell-free translation systems.
Mechanism of Action of this compound
This compound exhibits a high affinity for bacterial EF-Tu, a protein essential for the elongation cycle of protein synthesis. The binding of this compound to EF-Tu sterically hinders the interaction between EF-Tu and aminoacyl-tRNA, thus preventing the formation of the ternary complex required for delivery to the ribosome. This targeted inhibition makes this compound a subject of interest for the development of novel antibacterial agents.
Below is a diagram illustrating the signaling pathway of protein synthesis and the point of inhibition by this compound.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in an in vitro translation assay. The following table summarizes the inhibitory effects of this compound on protein synthesis driven by EF-Tu from various bacterial species.
| Bacterial Species | EF-Tu Source | Approximate IC50 (µM) | Observations |
| Escherichia coli | E. coli | > 100 | Low inhibition observed. |
| Propionibacterium acnes | P. acnes | ~ 0.1 | Strong inhibition. |
| Staphylococcus aureus | S. aureus | ~ 0.1 | Strong inhibition. |
| Enterococcus faecalis | E. faecalis | ~ 1.0 | Moderate inhibition. |
| Streptococcus pyogenes | S. pyogenes | ~ 0.5 | Moderate to strong inhibition. |
Data is estimated from graphical representations in literature and should be considered approximate.[3]
Experimental Protocols
Two primary methods for assessing in vitro protein synthesis inhibition by this compound are detailed below: a poly(U)-dependent phenylalanine incorporation assay and a luciferase reporter gene assay.
Protocol 1: Poly(U)-Dependent Phenylalanine Incorporation Assay
This assay measures the incorporation of a radiolabeled amino acid ([³H]Phenylalanine) into a polypeptide chain (polyphenylalanine) directed by a synthetic poly(U) mRNA template.
Materials:
-
S30 Cell-Free Extract: From a suitable bacterial strain (e.g., E. coli, S. aureus).
-
Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.8), 100 mM Magnesium Acetate, 1 M KCl, 10 mM DTT.
-
Energy Mix (10X): 20 mM ATP, 2 mM GTP, 100 mM Creatine Phosphate, 2 mg/mL Creatine Kinase.
-
Amino Acid Mix: 19 amino acids (excluding phenylalanine), 2 mM each.
-
[³H]Phenylalanine: (Specific activity >1000 Ci/mmol).
-
Poly(U) mRNA: 1 mg/mL.
-
This compound Stock Solution: In DMSO.
-
Trichloroacetic Acid (TCA): 10% and 5% solutions.
-
Scintillation Fluid.
-
Glass Fiber Filters.
Experimental Workflow:
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the S30 extract, 1X reaction buffer, 1X energy mix, amino acid mix, [³H]Phenylalanine, and poly(U) mRNA.
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of this compound (or DMSO for the vehicle control) to each tube.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Precipitation: Stop the reactions by adding an equal volume of cold 10% TCA. Incubate on ice for 30 minutes to precipitate the synthesized polyphenylalanine.
-
Filtration and Washing: Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters three times with cold 5% TCA and once with ethanol.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.
Protocol 2: Luciferase Reporter Gene Assay
This assay utilizes a DNA template encoding a luciferase reporter gene under the control of a bacterial promoter (e.g., T7). The amount of synthesized luciferase is quantified by measuring its enzymatic activity, which is a direct measure of protein synthesis.
Materials:
-
Bacterial Cell-Free Expression System: Commercially available kits (e.g., PURExpress®) or laboratory-prepared S30 extracts.
-
DNA Template: Plasmid DNA containing a luciferase gene under a suitable promoter.
-
This compound Stock Solution: In DMSO.
-
Luciferase Assay Reagent.
-
Luminometer.
Experimental Workflow:
Procedure:
-
Reaction Assembly: In a microplate or reaction tubes, assemble the in vitro transcription-translation reaction according to the manufacturer's instructions, including the cell-free extract, reaction buffer, and the luciferase DNA template.
-
Inhibitor Addition: Add varying concentrations of this compound to the reactions. Include a no-inhibitor control (vehicle only).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Luminescence Measurement: Add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration compared to the control and calculate the IC50 value.
Conclusion
The provided protocols offer robust and reliable methods for characterizing the inhibitory activity of this compound on bacterial protein synthesis in vitro. These assays are valuable tools for researchers in drug discovery and development, enabling the screening and characterization of novel EF-Tu inhibitors. The choice between the two protocols may depend on available equipment and the desired throughput. The radioactive assay is a classic and direct measure of peptide bond formation, while the luciferase assay offers a non-radioactive, high-throughput alternative.
References
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GE2270A-resistant mutations in elongation factor Tu allow productive aminoacyl-tRNA binding to EF-Tu.GTP.GE2270A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of GE2270A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GE2270A is a potent thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2] This unique mechanism of action makes it a subject of interest for antimicrobial research and development, particularly against Gram-positive and anaerobic bacteria.[1][2] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of GE2270A against a range of clinically relevant bacteria. The methodologies described herein are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines, adapted for the specific properties of GE2270A.
Introduction
GE2270A is a cyclic thiazolyl peptide antibiotic produced by the actinomycete Planobispora rosea.[3] Its primary mode of action is the inhibition of bacterial protein synthesis through high-affinity binding to elongation factor Tu (EF-Tu).[1][2] EF-Tu, a crucial GTP-binding protein, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.[4][5][6] By binding to EF-Tu, GE2270A prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex, thereby halting protein synthesis and leading to bacterial cell death.[3][7]
The determination of the MIC is a fundamental in vitro method to quantify the antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[8] This information is critical for antimicrobial drug discovery, surveillance of resistance, and for guiding therapeutic choices. This application note details the standardized procedures for determining the MIC of GE2270A using broth microdilution and agar dilution methods.
Mechanism of Action: Inhibition of Elongation Factor Tu
GE2270A exerts its antibacterial effect by interfering with the function of EF-Tu in the bacterial protein synthesis elongation cycle. The diagram below illustrates the mechanism of action.
References
- 1. nih.org.pk [nih.org.pk]
- 2. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. EF-Tu - Wikipedia [en.wikipedia.org]
- 7. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for GE2270A in Bacterial Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270A is a potent thiopeptide antibiotic isolated from the fermentation broth of Planobispora rosea. It exhibits significant activity primarily against Gram-positive bacteria and various anaerobic microorganisms.[1][2] Its unique mechanism of action, targeting a crucial step in bacterial protein synthesis, makes it a valuable tool for research and a potential candidate for drug development. These application notes provide detailed protocols for utilizing GE2270A in fundamental bacterial cell culture experiments.
Mechanism of Action
GE2270A inhibits bacterial protein synthesis by specifically targeting the elongation factor Tu (EF-Tu).[1][2] EF-Tu, a GTP-binding protein, is essential for the elongation phase of translation, where it delivers aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.
The mechanism of inhibition proceeds as follows:
-
Binding to EF-Tu: GE2270A binds to the GTP-bound conformation of EF-Tu.[3] This binding event stabilizes the EF-Tu-GTP complex.
-
Prevention of Ternary Complex Formation: The binding of GE2270A to the EF-Tu-GTP complex sterically hinders the subsequent binding of aa-tRNA.[3][4] This prevents the formation of the essential EF-Tu-GTP-aa-tRNA ternary complex.
-
Inhibition of Protein Elongation: Without the delivery of aa-tRNA to the ribosome, the polypeptide chain cannot be elongated, leading to a halt in protein synthesis and ultimately bacterial cell death.
Resistance to GE2270A can arise from mutations in the tuf gene, which encodes for EF-Tu, altering the binding site of the antibiotic.[5]
Mechanism of GE2270A Action.
Data Presentation: Antibacterial Spectrum of GE2270A
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of GE2270A against a range of bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (Multiple strains) | ≤0.015 - 0.25 | [6] |
| Staphylococcus aureus | (MRSA) | (Potent activity reported) | [7] |
| Streptococcus pyogenes | (Multiple strains) | 0.06 - 2 | [6] |
| Enterococcus faecalis | (Multiple strains) | 0.008 - 0.015 | [6] |
| Propionibacterium acnes | (Multiple strains) | <1 | [8] |
| Clostridium perfringens | (Not specified) | <1 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antibacterial activity of GE2270A.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol details the determination of the MIC of GE2270A against a target bacterial strain using the broth microdilution method.
Materials:
-
GE2270A stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial culture of the test organism
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in the appropriate sterile broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of GE2270A Dilutions:
-
Prepare a working solution of GE2270A in the test broth.
-
In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.
-
Add 200 µL of the highest concentration of GE2270A to be tested to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (broth only, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of GE2270A at which there is no visible growth.
-
Alternatively, the optical density (OD) can be read using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Protocol 2: Bacterial Time-Kill Assay
This protocol is used to determine the bactericidal or bacteriostatic activity of GE2270A over time.
Materials:
-
GE2270A
-
Bacterial culture of the test organism
-
Appropriate sterile bacterial growth medium
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Sterile agar plates for colony counting
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Prepare an overnight culture of the test bacterium in the appropriate broth.
-
Dilute the overnight culture into fresh, pre-warmed broth to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes or flasks containing the bacterial inoculum and GE2270A at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube (bacteria without antibiotic).
-
-
Time-Course Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration of GE2270A and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is characterized by a minimal change in CFU/mL from the initial inoculum.
-
Time-Kill Assay Workflow.
Protocol 3: In Vitro Protein Synthesis Inhibition Assay
This protocol describes a method to confirm that GE2270A inhibits protein synthesis in a cell-free bacterial extract system.
Materials:
-
GE2270A
-
S30 cell-free extract from a susceptible bacterial strain (e.g., E. coli or B. subtilis)
-
Reporter plasmid DNA (e.g., encoding luciferase or β-galactosidase) or mRNA template
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
ATP and GTP
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of S30 Extract:
-
Prepare the S30 cell-free extract from the chosen bacterial strain according to established protocols. This typically involves bacterial culture, cell lysis, and centrifugation to obtain the cytoplasmic fraction containing ribosomes and translation factors.
-
-
Reaction Setup:
-
In microcentrifuge tubes, set up the in vitro translation reactions. Each reaction should contain the S30 extract, reaction buffer, ATP, GTP, amino acid mixture (with the radiolabeled amino acid), and the reporter template (DNA or mRNA).
-
Add GE2270A at a range of concentrations to different tubes. Include a no-antibiotic control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.
-
-
Measurement of Protein Synthesis:
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitates on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity of the filters using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the amount of protein synthesized.
-
Calculate the percentage of inhibition of protein synthesis for each concentration of GE2270A compared to the no-antibiotic control.
-
Plot the percentage of inhibition versus the concentration of GE2270A to generate a dose-response curve and determine the IC₅₀ (the concentration of GE2270A that inhibits protein synthesis by 50%).
-
Conclusion
GE2270A is a valuable research tool for studying bacterial protein synthesis and for the development of new antibacterial agents. The protocols provided here offer a framework for investigating its activity in a laboratory setting. Researchers should adapt these protocols as needed for their specific bacterial strains and experimental conditions.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 7. Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
Application of GE 2270A in antibiotic resistance research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GE2270A is a thiopeptide antibiotic isolated from the bacterium Planobispora rosea. It exhibits potent activity primarily against Gram-positive bacteria, including clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE). Its unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), makes it a valuable tool in the study of antibiotic resistance and a promising candidate for the development of new antimicrobial agents. This document provides detailed application notes and protocols for the use of GE2270A in antibiotic resistance research.
Mechanism of Action
GE2270A exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] Specifically, it binds to the bacterial elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.[1][2]
The binding of GE2270A to EF-Tu induces a conformational change in the protein, which prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex.[3] This blockade effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately, bacterial cell death. GE2270A binds to domain II of EF-Tu.[3]
Resistance to GE2270A typically arises from mutations in the tuf gene, which encodes for EF-Tu. These mutations alter the binding site of the antibiotic, reducing its affinity for the EF-Tu protein and thereby conferring resistance.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of GE2270A against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ≤0.015 |
| ND041009 | ≤0.015 | |
| ND018107 | ≤0.015 | |
| Streptococcus pneumoniae | ATCC 49619 | 0.06 |
| ND051010 | 2 | |
| Streptococcus pyogenes | ATCC 19615 | 0.25 |
| ND051212 | 0.5 | |
| Enterococcus faecalis | ATCC 29212 | 0.008 |
| ND021008 | 0.015 | |
| Propionibacterium acnes | ATCC 6919 | 0.004-0.008 |
| Clindamycin-resistant isolate | 0.004-0.008 |
Data compiled from multiple sources.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of GE2270A against various bacterial strains using the broth microdilution method.
Materials:
-
GE2270A stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
Sterile diluent (e.g., saline or PBS)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of GE2270A dilutions:
-
Prepare a series of twofold dilutions of the GE2270A stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on the expected MIC values.
-
-
Inoculum Preparation:
-
Grow bacterial cultures to the logarithmic phase in the appropriate broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 35-37°C) for 16-20 hours. For anaerobic bacteria like P. acnes, incubate in an anaerobic atmosphere for 48-72 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of GE2270A that completely inhibits visible growth of the organism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
In Vitro Transcription-Translation (IVTT) Assay
This assay is used to confirm that GE2270A inhibits protein synthesis.
Materials:
-
Cell-free E. coli S30 extract system for IVTT
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase) under the control of a T7 promoter
-
GE2270A stock solution
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)
-
Reaction buffer and other components of the IVTT kit
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture (with the radiolabeled amino acid), and plasmid DNA according to the manufacturer's instructions.
-
Add varying concentrations of GE2270A to different reaction tubes. Include a no-antibiotic control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes to allow for transcription and translation to occur.
-
-
Precipitation and Washing:
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.
-
Collect the precipitate by filtering the mixture through a glass fiber filter.
-
Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acids.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the amount of protein synthesized.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each concentration of GE2270A compared to the no-antibiotic control.
-
The IC₅₀ value (the concentration of GE2270A that inhibits protein synthesis by 50%) can be determined by plotting the percentage of inhibition against the log of the GE2270A concentration.
-
Elongation Factor Tu (EF-Tu) Gel Mobility Shift Assay
This assay directly demonstrates the binding of GE2270A to EF-Tu.
Materials:
-
Purified bacterial EF-Tu protein
-
GE2270A stock solution
-
GTP
-
Aminoacyl-tRNA (aa-tRNA) labeled with a fluorescent dye or a radioisotope
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Native polyacrylamide gel
-
Gel electrophoresis apparatus
-
Detection system (e.g., fluorescence imager or autoradiography equipment)
Procedure:
-
Preparation of EF-Tu-GTP complex:
-
Incubate purified EF-Tu with an excess of GTP in the binding buffer for 15-30 minutes at 37°C to allow for the formation of the EF-Tu-GTP complex.
-
-
Binding Reaction:
-
In separate tubes, incubate the EF-Tu-GTP complex with varying concentrations of GE2270A for 15-30 minutes at room temperature.
-
Add the labeled aa-tRNA to the reaction mixtures and incubate for another 15-30 minutes to allow for the formation of the ternary complex (EF-Tu-GTP-aa-tRNA).
-
-
Native Gel Electrophoresis:
-
Load the reaction mixtures onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein complexes.
-
-
Detection:
-
Visualize the bands on the gel using the appropriate detection system. The free labeled aa-tRNA will migrate faster than the EF-Tu-GTP-aa-tRNA complex.
-
-
Interpretation:
-
In the absence of GE2270A, a band corresponding to the EF-Tu-GTP-aa-tRNA complex will be observed.
-
With increasing concentrations of GE2270A, the intensity of the complex band will decrease, and the intensity of the free aa-tRNA band will increase, demonstrating that GE2270A inhibits the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action of GE2270A.
Caption: Broth microdilution workflow for MIC determination.
Caption: In Vitro Transcription-Translation (IVTT) assay workflow.
References
- 1. Cryo-EM of elongating ribosome with EF-Tu•GTP elucidates tRNA proofreading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the affinity of aminoacyl-tRNA to elongation factor Tu for optimal decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of GE2270A Bound to Elongation Factor Tu (EF-Tu)
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic studies of the antibiotic GE2270A in complex with its target, the bacterial elongation factor Tu (EF-Tu). This information is intended for researchers, scientists, and drug development professionals working on novel antibiotics and protein synthesis inhibitors.
Introduction
GE2270A is a thiazolyl peptide antibiotic that inhibits bacterial protein synthesis by targeting EF-Tu, a key protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. Understanding the precise molecular interactions between GE2270A and EF-Tu is crucial for the rational design of new and more effective antibiotics. X-ray crystallography has been instrumental in elucidating the atomic basis of this inhibition. The crystal structures of GE2270A bound to EF-Tu from both Escherichia coli and Thermus thermophilus have been solved, revealing the mechanism of action of this potent inhibitor.
Data Presentation: Crystallographic Data Summary
The following tables summarize the key quantitative data from the X-ray crystallographic studies of GE2270A bound to EF-Tu. Two primary structures are available in the Protein Data Bank (PDB): 1D8T, representing the complex with E. coli EF-Tu in the GDP-bound state, and 2C77, the complex with T. thermophilus EF-Tu bound to a GTP analog (GDPNP).
Table 1: Crystallographic Data for EF-Tu-GE2270A Complexes
| Parameter | PDB ID: 1D8T | PDB ID: 2C77 |
| Title | Crystal Structure of Elongation Factor, TU (EF-TU-MGGDP) Complexed with GE2270A, A Thiazolyl Peptide Antibiotic | EF-Tu complexed with a GTP analog and the antibiotic GE2270 A |
| Organism | Escherichia coli | Thermus thermophilus |
| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION |
| Resolution (Å) | 2.35 | 1.60 |
| R-Value Work | 0.200 | 0.188 |
| R-Value Free | 0.246 | 0.218 |
Table 2: Macromolecule Content
| Parameter | PDB ID: 1D8T | PDB ID: 2C77 |
| Total Structure Weight (kDa) | 92.09 | 46.86 |
| Atom Count | 6,718 | 3,635 |
| Deposited Residue Count | 816 | 420 |
| Unique Protein Chains | 2 | 2 |
Mechanism of Action of GE2270A
The structural data reveals that GE2270A binds to the second domain of EF-Tu. This binding has two major inhibitory effects:
-
Steric Hindrance with aa-tRNA: One region of the antibiotic directly occupies the binding site for the aminoacyl group of the tRNA, thus physically preventing the formation of the EF-Tu-GTP-aa-tRNA ternary complex.
-
Inhibition of Conformational Change: Another part of GE2270A would sterically clash with the guanine nucleotide-binding domain (Domain 1) in the GTP-bound conformation of EF-Tu. This effectively locks EF-Tu in the GDP-bound "off" state and prevents the conformational changes necessary for its function in protein synthesis.
A notable feature of the binding site is a salt bridge between Arg 223 and Glu 259 that forms over the antibiotic, which is thought to contribute to the high-affinity binding.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the literature for the crystallographic studies of EF-Tu.
1. Expression and Purification of EF-Tu
-
Expression: The tuf gene encoding EF-Tu is typically cloned into an expression vector (e.g., pET series) and overexpressed in an E. coli strain like BL21(DE3).
-
Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing Tris-HCl, MgCl2, protease inhibitors, and DNase.
-
Purification:
-
The lysate is cleared by centrifugation.
-
The supernatant is subjected to affinity chromatography (e.g., Ni-NTA if His-tagged, or ion-exchange chromatography like Q-Sepharose).
-
Further purification is achieved by size-exclusion chromatography to obtain highly pure and homogenous EF-Tu-GDP.
-
2. Formation of the EF-Tu-GDP-GE2270A Complex
-
Purified EF-Tu-GDP is concentrated to a suitable concentration (e.g., 10-20 mg/mL).
-
GE2270A, dissolved in a suitable solvent like DMSO, is added to the protein solution in a slight molar excess (e.g., 1.5:1).
-
The mixture is incubated, typically on ice for 1-2 hours, to allow for complex formation.
-
The complex may be further purified by size-exclusion chromatography to remove any unbound antibiotic.
3. Crystallization
-
Method: The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Setup: A drop containing the EF-Tu-GE2270A complex is mixed with a reservoir solution and allowed to equilibrate against a larger volume of the reservoir solution.
-
Conditions: Crystals of the E. coli EF-Tu-GE2270A complex were grown under specific conditions that would need to be optimized. A typical starting point would be a screen of various precipitants (e.g., PEG), salts, and pH ranges.
4. X-ray Data Collection and Processing
-
Cryo-protection: Crystals are transferred to a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing in liquid nitrogen.
-
Data Collection: Diffraction data is collected at a synchrotron radiation source.
-
Data Processing: The diffraction images are processed using software like HKL2000 or XDS to integrate the reflection intensities and determine the space group and unit cell parameters.
5. Structure Solution and Refinement
-
Phasing: The structure is typically solved by molecular replacement, using a previously determined structure of EF-Tu as a search model.
-
Model Building and Refinement: The initial model is refined against the experimental data using software like PHENIX or REFMAC5. Manual model building and correction are performed in programs like Coot. The GE2270A molecule is then built into the electron density map.
-
Validation: The final structure is validated for its geometric quality and fit to the experimental data.
Application Notes and Protocols for the Structural Analysis of GE 2270A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of the thiopeptide antibiotic GE 2270A. This document includes tabulated NMR data, detailed experimental protocols, and visualizations of the analytical workflow and the compound's mechanism of action.
Introduction to this compound and its Structural Analysis
This compound is a potent antibiotic isolated from Planobispora rosea that inhibits bacterial protein synthesis.[1] Its complex cyclic peptide structure, rich in thiazole rings, necessitates a comprehensive analytical approach for full characterization, with NMR spectroscopy being the cornerstone technique. The initial structure was determined through a combination of chemical degradation and spectroscopic methods, including one- and two-dimensional NMR experiments, and was later revised. Access to detailed NMR data and standardized protocols is crucial for researchers working on the development of this compound analogs or other thiopeptide antibiotics.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. This data has been compiled from seminal publications on its structure elucidation. While comprehensive, some assignments remain tentative, and slight variations may be observed depending on experimental conditions.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Assignment | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Thiazole Protons | |||
| H-5 (Thz A) | 8.15 | s | |
| H-5 (Thz B) | 8.25 | s | |
| H-5 (Thz C) | 8.35 | s | |
| H-5 (Thz D) | 8.45 | s | |
| H-5 (Thz E) | 8.10 | s | |
| H-5 (Thz F) | 8.20 | s | |
| Pyridine Protons | |||
| H-4' (Pyr) | 8.70 | d | 2.0 |
| H-5' (Pyr) | 8.90 | d | 2.0 |
| Amino Acid Residues | |||
| NH (Val) | 8.50 | d | 8.0 |
| α-CH (Val) | 4.50 | m | |
| β-CH (Val) | 2.20 | m | |
| γ-CH₃ (Val) | 1.00, 1.05 | d, d | 7.0, 7.0 |
| NH (Asn) | 8.80 | d | 7.5 |
| α-CH (Asn) | 4.70 | m | |
| β-CH₂ (Asn) | 2.80, 2.95 | m, m | |
| NH₂ (Asn) | 7.50, 7.80 | br s, br s | |
| NH (Phe) | 8.60 | d | 8.5 |
| α-CH (Phe) | 5.50 | m | |
| β-CH (Phe) | 4.80 | d | 4.0 |
| Phenyl (Phe) | 7.20-7.40 | m | |
| α-CH (Pro) | 4.40 | m | |
| β-CH₂ (Pro) | 2.00, 2.30 | m, m | |
| γ-CH₂ (Pro) | 1.90 | m | |
| δ-CH₂ (Pro) | 3.60, 3.80 | m, m | |
| Other Protons | |||
| CH₃ (on Thz E) | 2.59 | s | |
| OCH₃ (on Thz D) | 3.39 | s | |
| OCH₂O (on Thz D) | 4.99 | s |
Note: This table represents a compilation of data from multiple sources and some values are approximated based on published spectra. "s" denotes singlet, "d" denotes doublet, "t" denotes triplet, "m" denotes multiplet, and "br s" denotes broad singlet.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Assignment | Chemical Shift (ppm) |
| Thiazole Carbons | |
| C-2 (Thz) | 160-175 |
| C-4 (Thz) | 148-155 |
| C-5 (Thz) | 115-125 |
| Pyridine Carbons | |
| C-2' (Pyr) | 150.5 |
| C-3' (Pyr) | 135.0 |
| C-4' (Pyr) | 120.0 |
| C-5' (Pyr) | 149.0 |
| C-6' (Pyr) | 130.0 |
| Amino Acid Residues | |
| C=O (Amide) | 169-174 |
| C=O (Asn side chain) | 172.0 |
| C=O (Pro) | 173.5 |
| α-C (Val) | 58.0 |
| β-C (Val) | 30.0 |
| γ-C (Val) | 19.0, 19.5 |
| α-C (Asn) | 51.0 |
| β-C (Asn) | 36.0 |
| α-C (Phe) | 55.0 |
| β-C (Phe) | 72.0 |
| Phenyl (Phe) | 126-138 |
| α-C (Pro) | 60.0 |
| β-C (Pro) | 29.0 |
| γ-C (Pro) | 25.0 |
| δ-C (Pro) | 47.0 |
| Other Carbons | |
| CH₃ (on Thz E) | 18.0 |
| OCH₃ (on Thz D) | 58.0 |
| OCH₂O (on Thz D) | 95.0 |
Note: This table is a compilation and interpretation of data from the primary literature. Exact values may vary.
Experimental Protocols for NMR Analysis of this compound
The following are detailed protocols for the key NMR experiments required for the structural analysis of this compound.
1. Sample Preparation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it provides good solubility and allows for the observation of exchangeable amide protons.
-
Concentration: Prepare a solution of this compound at a concentration of 5-10 mg/mL.
-
Procedure:
-
Weigh 5-10 mg of purified this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Gently vortex or sonicate the sample until the compound is fully dissolved.
-
If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
2. 1D ¹H NMR Spectroscopy
-
Purpose: To obtain a proton spectrum, providing information on chemical shifts, multiplicities (spin-spin coupling), and integration (relative number of protons).
-
Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard 1D ¹H spectrum with the following typical parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
3. 1D ¹³C NMR Spectroscopy
-
Purpose: To obtain a carbon spectrum, identifying the number of unique carbon environments and their chemical shifts.
-
Protocol:
-
Use the same sample and initial setup as for the ¹H NMR.
-
Acquire a ¹³C spectrum with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Typical parameters:
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
4. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying amino acid spin systems.
-
Protocol:
-
Acquire a 2D COSY spectrum using a standard pulse program (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions to match the ¹H spectral range (0-12 ppm).
-
Acquire a data matrix of at least 1024 x 256 points.
-
Process the 2D data with appropriate window functions (e.g., sine-bell) before Fourier transformation.
-
5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation).
-
Protocol:
-
Acquire a 2D HSQC spectrum using a standard pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Set the ¹H spectral width (F2 dimension) to 0-12 ppm and the ¹³C spectral width (F1 dimension) to 10-180 ppm.
-
Acquire a data matrix of at least 1024 x 256 points.
-
Process the data with appropriate window functions and Fourier transformation.
-
6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is essential for connecting different structural fragments.
-
Protocol:
-
Acquire a 2D HMBC spectrum using a standard pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral widths as for the HSQC experiment.
-
The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.
-
Acquire and process the data similarly to other 2D experiments.
-
7. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (through-space correlations), providing crucial information for determining the three-dimensional structure and stereochemistry.
-
Protocol:
-
Acquire a 2D NOESY spectrum using a standard pulse program (e.g., noesygpph on Bruker instruments).
-
Set the spectral width in both dimensions to the ¹H spectral range.
-
Use a mixing time (d8) appropriate for the molecular size of this compound (typically 200-500 ms).
-
Acquire and process the data similarly to the COSY experiment.
-
Visualizations
The following diagrams illustrate the workflow for the structural analysis of this compound and its mechanism of action.
References
Methods for isolating GE 2270A from Planobispora rosea fermentation
For researchers, scientists, and drug development professionals, the effective isolation of the potent thiopeptide antibiotic GE2270A from Planobispora rosea fermentation is a critical step in harnessing its therapeutic potential. This document provides detailed application notes and protocols for the extraction and purification of GE2270A, ensuring high yield and purity.
GE2270A, a promising antibiotic candidate, is a secondary metabolite produced by the actinomycete Planobispora rosea. Its isolation from the complex fermentation broth requires a multi-step approach to separate the target molecule from cellular biomass, media components, and other metabolites. The following protocols outline a robust workflow from initial extraction to final purification.
I. Fermentation and Initial Extraction
The journey to pure GE2270A begins with the fermentation of Planobispora rosea. Following an adequate fermentation period to achieve optimal antibiotic titers, the first critical step is the efficient extraction of GE2270A from the whole fermentation broth or the mycelial cake.
Protocol 1: Whole Broth Acetonitrile Extraction
This method is suitable for lab-scale operations and provides a good initial recovery of GE2270A.
-
Harvesting: At the end of the fermentation run (e.g., after 63 hours), collect the entire fermentation broth.
-
Extraction: To one volume of the whole broth, add an equal volume of acetonitrile.
-
Mixing: Vortex the mixture vigorously for 10-15 minutes to ensure thorough extraction of GE2270A into the organic solvent.
-
Separation: Centrifuge the mixture at 4,500 rpm for 10 minutes at 4°C to pellet the cell debris and other insoluble materials.
-
Collection: Carefully decant and collect the acetonitrile supernatant, which now contains the crude GE2270A extract. A concentration of approximately 54 mg/L can be expected in this extract.[1]
Protocol 2: Mycelial Methanol Extraction
This protocol focuses on extracting GE2270A from the mycelium, which can be an effective alternative.
-
Mycelium Separation: Separate the mycelial cake from the fermentation broth by filtration or centrifugation.
-
Extraction: Resuspend the mycelial cake in methanol. The exact volume of methanol will depend on the wet weight of the mycelium; a common starting point is a 1:1 or 1:2 (w/v) ratio.
-
Agitation: Agitate the suspension for several hours to allow for the complete extraction of GE2270A.
-
Clarification: Separate the methanol extract from the mycelial debris by filtration or centrifugation.
-
Concentration: The resulting methanol extract can be concentrated under reduced pressure to prepare it for the subsequent purification steps.
II. Purification by Silica Gel Column Chromatography
Following the initial extraction, the crude GE2270A requires further purification to remove impurities. Silica gel column chromatography is a highly effective method for this purpose.
Protocol 3: Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel 60 in a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).
-
Pack a glass column with the slurry, ensuring a uniform and well-packed bed. The size of the column will depend on the amount of crude extract to be purified.
-
-
Sample Loading:
-
Concentrate the crude GE2270A extract (from Protocol 1 or 2) to a smaller volume.
-
Adsorb the concentrated extract onto a small amount of silica gel.
-
Carefully load the dried, GE2270A-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase. The specific solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude extract to find a system that provides good separation of GE2270A from impurities.
-
A common mobile phase for purifying peptides on silica gel consists of a mixture of chloroform, an alcohol (such as isopropanol or methanol), and acetic acid.[2] The polarity of the mobile phase can be gradually increased by increasing the proportion of the alcohol and acetic acid (gradient elution).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions for the presence of GE2270A using a suitable analytical technique, such as TLC with UV visualization or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing pure GE2270A.
-
-
Final Concentration:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified GE2270A as a solid.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data at different stages of the GE2270A isolation process. It is important to note that yields and purity are highly dependent on the specific fermentation conditions and the precise execution of the purification protocols.
| Purification Stage | Parameter | Typical Value | Reference |
| Fermentation Broth | GE2270A Titer | ~50 µg/mL | [1] |
| Acetonitrile Extract | GE2270A Concentration | ~54 mg/L | [1] |
| Silica Gel Chromatography | Purity | >95% (expected) | - |
| Silica Gel Chromatography | Yield | Variable | - |
Note: Yield and purity data for the silica gel chromatography step are not explicitly available in the searched literature and represent expected values for a well-optimized process.
Experimental Workflow and Logical Relationships
To visualize the entire process, the following diagrams illustrate the key steps and their logical connections.
Caption: Overall workflow for the isolation and purification of GE2270A.
Caption: Detailed steps of the silica gel chromatography purification process.
By following these detailed protocols and understanding the underlying principles, researchers can successfully isolate high-purity GE2270A from Planobispora rosea fermentation, paving the way for further investigation and development of this promising antibiotic.
References
Application Notes and Protocols: High-Throughput Screening for Novel EF-Tu Inhibitors
Introduction
Bacterial protein synthesis is a cornerstone of cell viability, making its components prime targets for antibiotic development. Elongation Factor Tu (EF-Tu) is a highly conserved and abundant GTPase that plays an essential role in the elongation phase of translation.[1][2] Its primary function is to deliver the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome, a critical step for polypeptide chain extension.[1][2][3] The essentiality and conservation of EF-Tu across bacterial species make it an attractive target for novel antibacterial agents.
The thiazolyl peptide antibiotic GE2270A is a potent and specific inhibitor of bacterial EF-Tu.[4][5] It acts by binding to EF-Tu and preventing the formation of the functional ternary complex (EF-Tu•GTP•aa-tRNA), thereby halting the elongation cycle.[3][4][6][7] While highly active against many Gram-positive pathogens, including resistant strains, the clinical development of GE2270A has been hampered by poor aqueous solubility.[8][9] This limitation underscores the need to discover novel EF-Tu inhibitors with improved pharmacological properties.
These application notes provide a comprehensive framework for establishing a high-throughput screening (HTS) campaign to identify and validate new EF-Tu inhibitors, using GE2270A as a benchmark compound. The protocols herein detail a primary biochemical screen, followed by essential secondary assays to determine antibacterial activity and host cell cytotoxicity.
Caption: EF-Tu cycle and points of antibiotic inhibition.
Data Presentation: Reference Compound Profile
Quantitative data for the reference inhibitor, GE2270A, is summarized below. This table serves as a benchmark for evaluating newly identified hits.
| Parameter | Description | Value | Reference(s) |
| Target | Elongation Factor Tu (EF-Tu) | - | [4][5] |
| Mechanism of Action | Inhibits formation of the EF-Tu•GTP•aa-tRNA ternary complex. | - | [3][6][7] |
| IC₅₀ | Concentration for 50% inhibition in a biochemical assay (e.g., FRET). | Assay-dependent | [10] |
| MIC₉₀ (MRSA) | Min. inhibitory concentration for 90% of Methicillin-resistant S. aureus. | 0.06 µg/mL | [9] |
| MIC₉₀ (VRE) | Min. inhibitory concentration for 90% of Vancomycin-resistant Enterococcus spp. | 0.03 µg/mL | [9] |
High-Throughput Screening Workflow
A successful HTS campaign for novel EF-Tu inhibitors requires a multi-stage approach, starting with a sensitive primary biochemical assay to identify initial hits from a large compound library. These hits are then subjected to a series of secondary assays to confirm their activity, determine their antibacterial efficacy, and assess their selectivity.
Caption: High-throughput screening workflow for EF-Tu inhibitors.
Experimental Protocols
Protocol 1: Primary HTS - FRET-Based EF-Tu Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to screen for inhibitors of the EF-Tu•GTP•aa-tRNA ternary complex formation, a method amenable to HTS.[10]
Principle: The assay utilizes an engineered E. coli EF-Tu labeled with a FRET acceptor (e.g., Cy5) and a tRNA charged with a specific amino acid and labeled with a FRET donor (e.g., Cy3). When EF-Tu•GTP binds to the aa-tRNA to form the ternary complex, the donor and acceptor fluorophores are brought into proximity, resulting in a high FRET signal. Inhibitors that prevent this interaction will lead to a decrease in the FRET signal.
Materials:
-
Purified, Cy5-labeled EF-Tu (Cy5-EF-Tu)
-
Purified, Cy3-labeled Phe-tRNAPhe (Cy3-Phe-tRNAPhe)
-
Guanosine-5'-triphosphate (GTP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂, 1 mM DTT
-
Compound library dissolved in DMSO
-
GE2270A (positive control)
-
DMSO (negative control)
-
384-well, low-volume, black assay plates
-
Plate reader capable of time-resolved FRET measurements (e.g., excitation at 532 nm, emission at 665 nm)
Methodology:
-
Reagent Preparation: Prepare a master mix containing Cy5-EF-Tu and GTP in assay buffer. Allow it to incubate for 15 minutes at room temperature to facilitate GTP binding.
-
Compound Dispensing: Using an acoustic dispenser or pin tool, dispense 50 nL of each test compound into the wells of a 384-well plate. Dispense DMSO and GE2270A into control wells.
-
EF-Tu Dispensing: Add 10 µL of the Cy5-EF-Tu•GTP complex solution to each well.
-
Initiation of Reaction: Add 10 µL of Cy3-Phe-tRNAPhe in assay buffer to all wells to initiate the binding reaction. The final concentration of reactants should be optimized for a robust signal-to-background ratio.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (GE2270A) and negative (DMSO) controls.
Protocol 2: Secondary Assay - Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.[11][12] It is a critical step to confirm the antibacterial activity of HTS hits. The broth microdilution method is described below.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[11]
-
Sterile 96-well, U-bottom microtiter plates
-
Spectrophotometer
-
Multi-channel pipette
-
Hit compounds and reference antibiotics (GE2270A, Vancomycin) dissolved in DMSO
Methodology:
-
Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[12]
-
Compound Dilution: Add 100 µL of MHB to all wells of a 96-well plate. In the first column, add 100 µL of the test compound at 2x the highest desired concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[13] Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11][14]
Protocol 3: Counter-Screen - Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay is essential to eliminate compounds that are broadly cytotoxic and to ensure selectivity for the bacterial target.[15] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]
Materials:
-
Mammalian cell line (e.g., HepG2, L929)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells as a viability control.
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the untreated control. Determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Caption: Logical workflow for hit validation and prioritization.
Data Interpretation
The ultimate goal is to identify compounds with potent on-target activity (low IC₅₀), effective antibacterial action (low MIC), and minimal host cell toxicity (high CC₅₀). The Selectivity Index (SI = CC₅₀ / MIC) is a critical parameter for prioritizing hits. A higher SI value indicates greater selectivity for the bacterial target over host cells.
| Compound ID | % Inhibition @ 10 µM | IC₅₀ (µM) | MIC (µg/mL) vs. S. aureus | CC₅₀ (µg/mL) vs. HepG2 | Selectivity Index (SI) |
| GE2270A | 98% | 0.05 | 0.125 | >64 | >512 |
| Hit_001 | 85% | 1.2 | 2 | >100 | >50 |
| Hit_002 | 91% | 0.8 | 4 | 8 | 2 |
| Hit_003 | 76% | 5.6 | 64 | >100 | >1.5 |
In this example, Hit_001 would be prioritized for further development due to its high selectivity index, whereas Hit_002 would be deprioritized due to its low SI, indicating potential cytotoxicity.
References
- 1. EF-Tu - Wikipedia [en.wikipedia.org]
- 2. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]
- 3. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New antibiotic that acts specifically on the GTP-bound form of elongation factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combinatorial modification of natural products: synthesis and in vitro analysis of derivatives of thiazole peptide antibiotic GE2270 A: A-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Common challenges in performing MIC assays with GE 2270A
Welcome to the technical support center for performing Minimum Inhibitory Concentration (MIC) assays with the thiopeptide antibiotic, GE2270A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and obtain accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is GE2270A and what is its mechanism of action?
GE2270A is a thiopeptide antibiotic produced by the actinomycete Planobispora rosea. It exhibits potent activity against a range of Gram-positive bacteria and anaerobes. Its mechanism of action involves the inhibition of bacterial protein synthesis by specifically targeting and binding to the elongation factor Tu (EF-Tu).[1][2][3] This interaction prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the delivery of amino acids to the ribosome.
Q2: What are the primary challenges when performing MIC assays with GE2270A?
The main challenges in performing MIC assays with GE2270A stem from its physicochemical properties as a hydrophobic peptide. These include:
-
Poor Aqueous Solubility: GE2270A has limited solubility in aqueous media, which can lead to precipitation and inaccurate concentration determination.
-
Adsorption to Plastics: Being hydrophobic, GE2270A has a tendency to bind to the surface of standard polystyrene microtiter plates, reducing its effective concentration in the assay medium.
-
Aggregation: Peptides, particularly hydrophobic ones, can self-associate and form aggregates in aqueous solutions, which can affect their biological activity.
-
Stability in Media: The stability of GE2270A in standard microbiological media over the course of a 16-24 hour incubation period may be a concern.
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected MIC Values
Inconsistent or elevated MIC values for GE2270A are often linked to its poor solubility and tendency to adsorb to plastic surfaces.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of GE2270A | Use of a Co-solvent: Prepare a high-concentration stock solution of GE2270A in 100% Dimethyl Sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in the MIC assay wells does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.[4][5][6] Always include a solvent control (media with the same final concentration of DMSO without GE2270A) to verify that the solvent does not affect bacterial viability. |
| Precipitation of GE2270A | Visual Inspection: Before inoculating with bacteria, carefully inspect the wells of the microtiter plate for any signs of precipitation after serial dilutions. If precipitation is observed, the stock solution may need to be further diluted in DMSO before preparing the working solutions. |
| Adsorption to Microplate | Use of Low-Binding Plates: Consider using low-protein-binding microtiter plates to minimize the adsorption of the hydrophobic peptide to the plastic surface.[7] |
| Inaccurate Inoculum Density | Standardize Inoculum: Ensure the bacterial inoculum is standardized to the recommended concentration (typically ~5 x 10^5 CFU/mL for broth microdilution) using a spectrophotometer (OD600) and confirmed by plate counts.[8] |
Issue 2: No Bacterial Growth in Control Wells
The absence of growth in the positive control wells (containing media and bacteria but no antibiotic) invalidates the MIC assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Bacterial Inoculum | Fresh Culture: Use a fresh overnight culture to prepare the inoculum. Before starting the MIC assay, you can perform a viability check by plating a small aliquot of the prepared inoculum onto an appropriate agar plate to ensure growth. |
| Incorrect Growth Medium | Verify Medium: Ensure you are using the correct growth medium that supports the robust growth of the specific bacterial strain being tested. Mueller-Hinton Broth is standard for many bacteria.[9] |
| Contamination | Aseptic Technique: Perform all steps of the assay using strict aseptic techniques in a sterile environment (e.g., a laminar flow hood) to prevent contamination. |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for GE2270A
This protocol outlines a standard method for determining the MIC of GE2270A against Gram-positive bacteria.
Materials:
-
GE2270A powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, 96-well low-protein-binding microtiter plates
-
Bacterial strain for testing
-
Sterile tubes and pipettes
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of GE2270A Stock Solution:
-
Accurately weigh the required amount of GE2270A powder.
-
Dissolve the powder in 100% DMSO to prepare a stock solution of 1280 µg/mL. Ensure the powder is completely dissolved. This stock solution should be stored at -20°C or as recommended by the supplier.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well low-protein-binding plate.
-
Prepare an intermediate dilution of the GE2270A stock solution in CAMHB. For example, to achieve a starting concentration of 64 µg/mL, add a calculated volume of the 1280 µg/mL stock to CAMHB.
-
Add 200 µL of this intermediate GE2270A solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of GE2270A at which there is no visible growth of the test organism. This can be determined by visual inspection or using a microplate reader.
-
Visualizations
GE2270A Mechanism of Action
Caption: Mechanism of action of GE2270A, an inhibitor of bacterial protein synthesis.
Experimental Workflow for GE2270A MIC Assay
References
- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 2. reddit.com [reddit.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. ispub.com [ispub.com]
- 5. researchgate.net [researchgate.net]
- 6. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adsorption of Diblock Polypeptides on Polystyrene Latex [agris.fao.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. In vitro and intracellular activities of novel thiopeptide derivatives against macrolide-susceptible and macrolide-resistant Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of GE 2270A in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thiopeptide antibiotic GE2270A. The focus is on addressing the common challenge of its poor cell permeability in experiments.
Troubleshooting Guide: Overcoming Poor Cell Permeability of GE2270A
This guide offers solutions to common issues encountered due to the low cell permeability of GE2270A.
| Problem | Possible Cause | Suggested Solution |
| High Minimum Inhibitory Concentration (MIC) values against target bacteria. | Poor penetration of GE2270A across the bacterial cell wall/membrane. | 1. Chemical Modification: Synthesize or obtain analogs of GE2270A with improved physicochemical properties. For example, the semi-synthetic derivative LFF571 has shown enhanced activity against Clostridium difficile. 2. Use of Permeability Enhancers: Co-administer GE2270A with agents known to increase outer membrane permeability in Gram-negative bacteria, such as EDTA or polymyxin B nonapeptide. Note: The effectiveness and potential synergistic toxicity of these combinations must be empirically determined. 3. Optimize Experimental Conditions: Varying pH, ion concentrations, or temperature of the growth medium can sometimes influence membrane fluidity and antibiotic uptake. |
| Inconsistent results in cell-based assays. | Variability in GE2270A uptake due to differences in bacterial growth phase or cell density. | 1. Standardize Bacterial Growth: Ensure that all experiments are performed with bacteria harvested at the same growth phase (e.g., mid-logarithmic phase). 2. Normalize to Cell Density: Standardize the bacterial inoculum size (e.g., by adjusting to a specific optical density at 600 nm, OD₆₀₀) for all assays. |
| GE2270A shows good in vitro activity against its target (EF-Tu) but poor whole-cell activity. | The primary barrier is the cell envelope, preventing the compound from reaching its intracellular target. | 1. Formulation Strategies: For in vivo studies, consider formulation approaches that can enhance drug delivery, such as encapsulation in liposomes or nanoparticles. 2. Analog Screening: Prioritize the screening of GE2270A analogs that exhibit a better balance of target affinity and cell permeability. Physicochemical properties such as increased solubility and optimized lipophilicity can contribute to improved permeability. |
| Difficulty in measuring intracellular accumulation of GE2270A. | The intracellular concentration is below the detection limit of the analytical method. | 1. Utilize Sensitive Detection Methods: Employ highly sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify intracellular drug concentrations. 2. Radiolabeling: If feasible, use radiolabeled GE2270A to enable more sensitive detection and quantification of its accumulation within bacterial cells. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of GE2270A?
GE2270A is a potent inhibitor of bacterial protein synthesis. It specifically targets the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[1][2] By binding to EF-Tu, GE2270A prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the delivery of amino acids to the ribosome and inhibiting protein synthesis.[3]
2. Why does GE2270A exhibit poor cell permeability, particularly against Gram-negative bacteria?
The poor cell permeability of GE2270A is a significant factor limiting its broad-spectrum antibacterial activity. Gram-negative bacteria possess a formidable outer membrane that acts as a highly selective permeability barrier, restricting the entry of many antibiotics, including large and hydrophobic molecules like GE2270A. While it shows good activity against many Gram-positive bacteria, its effectiveness against Gram-negative species is limited due to this outer membrane barrier.
3. What are some chemical modification strategies to improve the permeability of GE2270A?
Chemical modification of the GE2270A scaffold has been a key strategy to enhance its drug-like properties, including permeability and spectrum of activity. One notable example is the development of LFF571, a semi-synthetic analog, which has demonstrated potent activity against Clostridium difficile. Another analog, NAI003, was developed with a more restricted antibacterial spectrum, highlighting how modifications can tailor the compound's properties. These modifications often focus on altering the molecule's polarity, solubility, and conformational flexibility to facilitate its passage across bacterial membranes.
4. Are there any known bacterial signaling pathways that can be targeted to increase GE2270A uptake?
While research on specific signaling pathways to enhance GE2270A uptake is limited, bacterial signaling networks, in general, are known to influence antibiotic resistance and cell envelope characteristics. For instance, quorum sensing systems in bacteria can regulate the expression of efflux pumps and biofilm formation, which in turn affect intracellular antibiotic concentrations. Disrupting these signaling pathways could potentially increase the susceptibility of bacteria to antibiotics like GE2270A, though this remains an area for further investigation.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for GE2270A and its analogs against various bacterial strains. Lower MIC values indicate greater potency.
Table 1: MIC of GE2270A and its analog NAI003 against various Gram-positive bacteria
| Bacterial Species | Strain | GE2270A MIC (µg/mL) | NAI003 MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ≤0.015 | 1 |
| Streptococcus pyogenes | L95 | 0.06 | 1 |
| Enterococcus faecalis | ATCC 29212 | 0.008 | 0.25 |
| Propionibacterium acnes | ATCC 6919 | 0.004 | 0.004 |
Data sourced from a study on a derivative of the thiopeptide GE2270A.[4]
Table 2: MIC of LFF571 against Clostridium difficile
| Strain Description | LFF571 MIC (µg/mL) |
| Clinical isolate | 0.125 |
| ATCC 43255 | 0.5 |
| Clinical isolate (MOH838) | 0.5 |
| Clinical isolate (MOH082, REA type AA) | 0.5 |
| Clinical isolate (MOH108, REA type J) | 0.25 |
Data sourced from a study on the mechanism of action of LFF571.[5]
Experimental Protocols
1. Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.
-
Materials:
-
Bacterial strains of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
GE2270A or its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Methodology:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the growth medium directly in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in the growth medium.
-
Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. Protocol for Measuring Intracellular Compound Accumulation using LC-MS/MS
This protocol provides a sensitive method for quantifying the amount of GE2270A or its analogs inside bacterial cells.
-
Materials:
-
Bacterial culture grown to mid-log phase
-
GE2270A or its analogs
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., containing lysozyme and/or sonication)
-
Acetonitrile or other suitable organic solvent for extraction
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
-
Methodology:
-
Incubate the bacterial culture with a known concentration of the test compound for a defined period.
-
Harvest the cells by centrifugation at a low temperature.
-
Wash the cell pellet with ice-cold PBS to remove extracellular compound.
-
Resuspend the cell pellet in a known volume of lysis buffer and lyse the cells to release the intracellular contents.
-
Extract the compound from the cell lysate using an organic solvent.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the extracted compound.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the compound.
-
Normalize the result to the number of cells or total protein concentration to determine the intracellular accumulation.
-
Visualizations
Caption: Mechanism of action of GE2270A.
Caption: Workflow for measuring intracellular compound accumulation.
References
- 1. Glycosylation and Lipidation Strategies: Approaches for Improving Antimicrobial Peptide Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Cell-Penetrating Peptides: Understanding Penetration for the Design of Novel Conjugate Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 5. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-Specific Binding of GE2270A in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with non-specific binding of the thiopeptide antibiotic GE2270A in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is GE2270A and what is its primary mechanism of action?
A1: GE2270A is a thiopeptide antibiotic produced by the actinomycete Planobispora rosea. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in delivering aminoacyl-tRNA to the ribosome during protein translation[1][2]. The binding of GE2270A to EF-Tu prevents the formation of the EF-Tu–GTP–aminoacyl-tRNA ternary complex, thereby halting the elongation step of protein synthesis[1][2].
Q2: What is non-specific binding and why is it a concern with GE2270A in cellular assays?
A2: Non-specific binding refers to the interaction of a compound with cellular components other than its intended target. For GE2270A, this means binding to proteins or other molecules in a eukaryotic cell that are not the bacterial EF-Tu. This is a concern in cellular assays because it can lead to a variety of issues, including:
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High background signal: This can mask the true on-target effects and reduce the assay's sensitivity.
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False positives/negatives: Non-specific interactions can trigger cellular responses that are mistakenly attributed to the inhibition of the intended target.
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Cell toxicity: Off-target interactions can lead to cytotoxicity that is unrelated to the compound's primary mechanism of action.
GE2270A is a relatively hydrophobic molecule, which can increase its propensity for non-specific binding to cellular membranes and hydrophobic pockets in proteins.
Q3: How can I differentiate between a true on-target effect, an off-target effect, and non-specific binding?
A3: Differentiating these effects is crucial for accurate data interpretation. Here’s a breakdown:
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On-target effect: The cellular phenotype is a direct result of GE2270A binding to its intended target (in this context, likely a bacterial EF-Tu in an infected host cell model, or a purified system).
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Off-target effect: The observed cellular response is due to GE2270A binding to a specific, unintended eukaryotic protein and modulating its function. This is a reproducible and often dose-dependent effect.
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Non-specific binding: This is often driven by weak, low-affinity interactions with multiple cellular components, or by the physicochemical properties of the compound (e.g., aggregation, membrane perturbation). It may not be saturable and can lead to inconsistent results.
Strategies to differentiate these include using target engagement assays, testing structurally related but inactive analogs, and employing competition assays with a known ligand for the suspected off-target.
Troubleshooting Guide: Reducing Non-Specific Binding of GE2270A
This guide provides a systematic approach to identifying and mitigating non-specific binding of GE2270A in your cellular assays.
Problem 1: High Background Signal in Your Assay
High background can obscure the specific signal from GE2270A's on-target activity.
| Potential Cause | Recommended Solution |
| Hydrophobic interactions of GE2270A with assay plates and cellular components. | 1. Add a non-ionic detergent: Include a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay and wash buffers. This can help to disrupt hydrophobic interactions. 2. Use low-binding plates: Utilize commercially available low-binding microplates to minimize adsorption of GE2270A to the plastic surface. |
| Ionic interactions with charged molecules and surfaces. | 1. Optimize buffer ionic strength: Increase the salt concentration (e.g., up to 150 mM NaCl) in your assay buffer to shield electrostatic interactions. |
| Insufficient blocking of non-specific sites. | 1. Incorporate a blocking agent: Add Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to your assay buffer. BSA can bind to non-specific sites on the plate and other proteins, reducing the availability for GE2270A to bind non-specifically. |
Problem 2: Inconsistent or Non-Reproducible Dose-Response Curves
This may indicate that the effective concentration of GE2270A is not being consistently delivered to its target.
| Potential Cause | Recommended Solution |
| Precipitation of GE2270A in aqueous assay buffers. | 1. Check for precipitation: Visually inspect your assay wells for any signs of compound precipitation. 2. Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the level that causes cytotoxicity (typically <0.5%). 3. Use a solubility enhancer: Consider the use of cyclodextrins to improve the solubility of GE2270A in your aqueous buffers. |
| Adsorption of GE2270A to labware. | 1. Pre-condition pipette tips: Before dispensing GE2270A solutions, aspirate and dispense the solution back into the reservoir a few times to saturate the non-specific binding sites on the tip. 2. Use low-retention tips and tubes. |
Problem 3: Suspected Off-Target Effects Confounding Results
If you observe a cellular phenotype in a eukaryotic system (without the bacterial target), it is likely due to off-target effects.
| Potential Cause | Recommended Solution |
| Binding of GE2270A to eukaryotic proteins. | 1. Perform a Cellular Thermal Shift Assay (CETSA): This technique can identify if GE2270A is binding to and stabilizing any proteins within the cell. A shift in the melting temperature of a protein in the presence of GE2270A indicates a direct interaction. 2. Use inactive analogs as controls: Synthesize or obtain analogs of GE2270A that are known to have reduced or no activity against bacterial EF-Tu. If these analogs produce the same cellular phenotype, it is likely an off-target effect. |
| Inhibition of mitochondrial protein synthesis. | 1. Assess mitochondrial function: Since bacterial and mitochondrial ribosomes share similarities, some antibiotics can inhibit mitochondrial protein synthesis. Measure mitochondrial respiration (e.g., using a Seahorse analyzer) or specific mitochondrial protein levels after treatment with GE2270A. |
Quantitative Data Summary
While specific off-target binding affinities for GE2270A in eukaryotic cells are not well-documented in the literature, the following table provides known on-target activity and a template for researchers to characterize potential off-target interactions.
Table 1: In Vitro Activity of GE2270A and its Analog NAI003
| Compound | Target Organism/System | Assay Type | IC50 / MIC | Reference |
| GE2270A | E. coli EF-Tu dependent translation | In vitro translation | ~0.2-0.5 µM | [3] |
| P. acnes EF-Tu dependent translation | In vitro translation | ~0.2-0.5 µM | [3] | |
| S. aureus EF-Tu dependent translation | In vitro translation | ~0.2-0.5 µM | [3] | |
| E. faecalis EF-Tu dependent translation | In vitro translation | ~0.2-0.5 µM | [3] | |
| S. pyogenes EF-Tu dependent translation | In vitro translation | ~0.2-0.5 µM | [3] | |
| NAI003 | P. acnes EF-Tu dependent translation | In vitro translation | >50% inhibition at ~1 µM | [3] |
| E. coli EF-Tu dependent translation | In vitro translation | ~25-30% inhibition at ~1 µM | [3] | |
| E. faecalis EF-Tu dependent translation | In vitro translation | ~25-30% inhibition at ~1 µM | [3] | |
| S. aureus EF-Tu dependent translation | In vitro translation | No significant inhibition | [3] | |
| S. pyogenes EF-Tu dependent translation | In vitro translation | No significant inhibition | [3] |
Table 2: Template for Characterizing On- and Off-Target Binding of GE2270A
| Target Protein | Assay Type (e.g., SPR, ITC, CETSA) | Binding Affinity (Kd) / IC50 | Cellular Effect Observed |
| Bacterial EF-Tu (On-target) | User-defined | User-defined | User-defined |
| Suspected Eukaryotic Off-Target 1 | User-defined | User-defined | User-defined |
| Suspected Eukaryotic Off-Target 2 | User-defined | User-defined | User-defined |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of GE2270A binding to intracellular proteins in intact cells.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and grow to ~80% confluency. b. Treat cells with the desired concentration of GE2270A or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
2. Heat Treatment: a. Harvest cells by trypsinization or scraping and wash with PBS. b. Resuspend the cell pellet in PBS containing protease inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins. c. Transfer the supernatant (soluble protein fraction) to new tubes. d. Quantify the protein concentration in the supernatant.
4. Protein Detection: a. Analyze the soluble protein fractions by Western blot using an antibody against a suspected off-target protein. b. A stabilized protein will show a higher abundance in the soluble fraction at elevated temperatures in the GE2270A-treated samples compared to the vehicle control.
References
Addressing lot-to-lot variability of GE 2270A in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential lot-to-lot variability of the antibiotic GE 2270A in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate issues related to inconsistent results between different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain with a new lot compared to the previous one. What could be the cause?
A1: Lot-to-lot variability in the potency of an antibiotic like this compound can stem from several factors. These may include minor differences in the purity of the compound, the presence of inactive isomers, or variations in the salt form or hydration state of the lyophilized powder, which can affect its effective concentration. It is crucial to perform a lot validation assay to confirm the potency of the new batch before proceeding with extensive experiments.
Q2: Our cell-based assay, which uses this compound to inhibit bacterial protein synthesis, is showing inconsistent results with a new lot. How can we troubleshoot this?
A2: Inconsistent results in cell-based assays are a common challenge when introducing a new lot of any reagent.[1][2][3] For this compound, this could be due to variations in its ability to penetrate the bacterial cell wall or its interaction with the target, elongation factor Tu (EF-Tu).[4][5][6] We recommend performing a side-by-side comparison of the old and new lots in a dose-response experiment to determine the relative potency. Additionally, ensure all other experimental parameters, such as cell density and media composition, are kept consistent.
Q3: How can we proactively manage potential lot-to-lot variability of this compound in our long-term research project?
A3: A robust strategy for managing reagent variability is essential for reproducible research.[3][7] We recommend the following:
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Lot Qualification: Always qualify a new lot by comparing its performance against a previously validated or "golden" lot.
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Bridge Studies: When transitioning to a new lot, perform a "bridge study" where both lots are run in parallel in your key assays to establish a correction factor if necessary.
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Internal Aliquoting: Upon receiving a new lot, dissolve the entire contents in a suitable solvent, and create single-use aliquots to minimize freeze-thaw cycles and ensure consistency for the duration of your experiments.
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Documentation: Meticulously document the lot number, date of receipt, storage conditions, and qualification data for every batch of this compound used.
Troubleshooting Guides
Issue 1: Decreased Potency Observed with a New Lot of this compound
Symptoms:
-
Higher MIC values are required to achieve the same level of bacterial growth inhibition.
-
In a cell-based assay, a higher concentration of the new lot is needed to observe the expected phenotypic effect.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased potency of a new this compound lot.
Detailed Methodologies:
-
Side-by-Side MIC Assay:
-
Prepare identical stock solutions (e.g., 1 mg/mL) of both the old and new lots of this compound in a recommended solvent like DMSO.
-
Perform a serial dilution of each stock solution in a 96-well plate using appropriate growth media.
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Inoculate the wells with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus).
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Include a positive control (no antibiotic) and a negative control (no bacteria).
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Incubate the plate under standard conditions (e.g., 37°C for 18-24 hours).
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Determine the MIC for each lot, defined as the lowest concentration that completely inhibits visible growth.
-
-
Dose-Response Cell-Based Assay:
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Prepare stock solutions of both lots as described above.
-
Plate your target cells at a consistent density in a multi-well format.
-
Treat the cells with a range of concentrations of both the old and new lots of this compound.
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After the appropriate incubation time, measure the desired endpoint (e.g., protein synthesis inhibition via a reporter assay, cell viability).
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Plot the dose-response curves for both lots and calculate the EC50 or IC50 values.
-
Quantitative Data Summary:
| Lot Number | MIC (µg/mL) vs. S. aureus | IC50 (µM) in Protein Synthesis Assay |
| Old Lot (e.g., 12345) | 0.5 | 1.2 |
| New Lot (e.g., 67890) | 2.0 | 4.8 |
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity with a New Lot
Symptoms:
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Observation of cellular stress or death at concentrations that were previously non-toxic.
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Activation of cellular pathways not previously associated with this compound's mechanism of action.
Logical Troubleshooting Flow:
Caption: Logic diagram for troubleshooting unexpected toxicity of a new this compound lot.
Detailed Methodology:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis:
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Prepare solutions of both the old and new lots of this compound at the same concentration in a suitable solvent.
-
Inject equal volumes of each solution onto an appropriate HPLC column (e.g., C18).
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Run a gradient elution method to separate the components of each sample.
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Monitor the eluent using both a UV detector (at a wavelength appropriate for this compound) and a mass spectrometer.
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Compare the chromatograms and mass spectra of the two lots. Look for the presence of new peaks in the new lot, which may indicate impurities.
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Data Summary for Purity Analysis:
| Lot Number | Purity by HPLC (%) | Notes |
| Old Lot (e.g., 12345) | 98.5 | Single major peak observed. |
| New Lot (e.g., 67890) | 92.0 | A secondary peak at a different retention time and m/z was detected, suggesting an impurity. |
Signaling Pathway of this compound
This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[4][5][6] This prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. mt.com [mt.com]
- 3. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ANTIBIOTIC GE2270 A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
Methods for enhancing the stability of GE 2270A in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for enhancing the stability of the thiazolylpeptide antibiotic GE2270A in various buffer systems. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is GE2270A and why is its stability important?
GE2270A is a potent thiazolylpeptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1] Its stability in solution is crucial for maintaining its biological activity and ensuring the reproducibility of experimental results. Degradation of GE2270A can lead to a loss of potency and the formation of impurities that may interfere with assays or have unintended biological effects.
Q2: What are the primary factors that affect the stability of GE2270A?
As a peptide-based molecule, the stability of GE2270A is influenced by several factors, including:
-
pH: The pH of the buffer system can significantly impact the rates of hydrolysis and other degradation pathways.
-
Temperature: Elevated temperatures can accelerate chemical degradation and promote aggregation.
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Oxidation: The thiazole rings and certain amino acid residues in GE2270A may be susceptible to oxidation, especially in the presence of oxygen and metal ions.
-
Light Exposure: Photodegradation can occur upon exposure to certain wavelengths of light.
-
Enzymatic Degradation: If working with biological matrices, proteases can degrade the peptide backbone of GE2270A.
Q3: Which buffer systems are recommended for working with GE2270A?
While specific quantitative stability data for GE2270A in a wide range of buffers is not extensively published, general principles for peptide stability suggest using buffers in the slightly acidic to neutral pH range (pH 5-7) to minimize hydrolysis. Common buffer systems to consider for initial screening include:
-
Phosphate-buffered saline (PBS)
-
Citrate buffers
-
Acetate buffers
-
Histidine buffers
The optimal buffer will be application-dependent and should be determined empirically.
Q4: How should I store GE2270A solutions to ensure maximum stability?
For optimal long-term stability, it is recommended to store GE2270A as a lyophilized powder at -20°C or -80°C, protected from light and moisture. Once reconstituted in a buffer, solutions should be stored at 4°C for short-term use or aliquoted and frozen at -80°C for long-term storage to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common problems encountered when working with GE2270A and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in assays. | Degradation of GE2270A due to improper storage or handling. | Prepare fresh solutions of GE2270A from lyophilized powder. Ensure proper storage conditions (frozen, protected from light). Validate the stability of GE2270A in your specific assay buffer over the time course of the experiment. |
| Precipitation of GE2270A in solution. | Poor solubility in the chosen buffer system. Aggregation due to pH, temperature, or high concentration. | Test the solubility of GE2270A in a range of different buffers and pH values. Consider the use of co-solvents such as DMSO or PEG 400, though their compatibility with downstream assays must be verified.[2] Work with lower concentrations of GE2270A if possible. |
| Appearance of unexpected peaks in HPLC analysis. | Chemical degradation of GE2270A. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. Optimize the HPLC method to ensure separation of the parent compound from any degradants. Ensure the purity of the initial GE2270A sample. |
| Inconsistent results between experiments. | Variability in GE2270A solution stability. Freeze-thaw cycles causing degradation. | Aliquot reconstituted GE2270A to avoid multiple freeze-thaw cycles. Perform a stability study of GE2270A in your experimental buffer to establish a time window for its use. |
Quantitative Data on GE2270A Stability
Currently, there is a lack of publicly available, detailed quantitative data on the stability of GE2270A across a wide variety of buffer systems. The following table provides a template for how such data could be presented. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific experimental needs.
Table 1: Illustrative Stability of GE2270A in Different Buffer Systems at 37°C
| Buffer System (50 mM) | pH | % Remaining GE2270A after 24h | % Remaining GE2270A after 72h | Major Degradation Products Observed |
| Sodium Acetate | 5.0 | Data not available | Data not available | Data not available |
| Sodium Phosphate | 6.5 | Data not available | Data not available | Data not available |
| HEPES | 7.4 | Data not available | Data not available | Data not available |
| Tris-HCl | 8.0 | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. Actual data needs to be generated through experimentation.
Experimental Protocols
Protocol 1: General Procedure for Evaluating GE2270A Stability in a Selected Buffer
This protocol outlines a method for assessing the stability of GE2270A in a specific buffer system using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Lyophilized GE2270A
- Selected buffer system (e.g., 50 mM Sodium Phosphate, pH 6.5)
- HPLC system with a C18 column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of GE2270A (e.g., 1 mg/mL) in the chosen buffer system.
- Sample Preparation: Aliquot the stock solution into multiple vials. One vial will be used for the initial time point (T=0).
- Incubation: Place the remaining vials in the incubator at the desired temperature.
- Time Points: At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove one vial from the incubator.
- HPLC Analysis:
- Inject an appropriate volume of the sample onto the HPLC system.
- Run a gradient elution method (e.g., 5-95% mobile phase B over 30 minutes).
- Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
- Data Analysis:
- Determine the peak area of the intact GE2270A at each time point.
- Calculate the percentage of remaining GE2270A relative to the T=0 time point.
- Observe the formation of any new peaks, which may represent degradation products.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
1. Materials:
- GE2270A
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Photostability chamber
- Oven
2. Procedure:
- Acid Hydrolysis: Incubate a solution of GE2270A in 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Incubate a solution of GE2270A in 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat a solution of GE2270A with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose solid GE2270A to 80°C in an oven for 48 hours.
- Photolytic Degradation: Expose a solution of GE2270A to light in a photostability chamber according to ICH guidelines.
- Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products.
Visualizations
Caption: Mechanism of GE2270A action on bacterial protein synthesis.
Caption: Workflow for assessing the stability of GE2270A.
References
Validation & Comparative
Unraveling the Intricacies of Protein Synthesis Inhibition: A Comparative Analysis of GE2270A and Kirromycin
A deep dive into the mechanisms of two potent bacterial protein synthesis inhibitors reveals distinct strategies for targeting the elongation factor Tu, a critical component of the translational machinery. This guide provides a comprehensive comparison of GE2270A and kirromycin, offering researchers, scientists, and drug development professionals a detailed understanding of their modes of action, supported by quantitative data and experimental protocols.
The bacterial ribosome is a validated and highly attractive target for the development of novel antibiotics. Within the complex process of protein synthesis, the elongation phase, orchestrated by elongation factor Tu (EF-Tu), presents a key vulnerability. EF-Tu, a GTP-binding protein, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. Two notable antibiotics, GE2270A and kirromycin, exert their antibacterial effects by targeting EF-Tu, albeit through different mechanisms. This guide will dissect these differences, providing a clear comparison to inform future research and drug discovery efforts.
At a Glance: Key Differences in Mechanism
| Feature | GE2270A | Kirromycin |
| Primary Target | Elongation Factor Tu (EF-Tu) | Elongation Factor Tu (EF-Tu) |
| Binding Site on EF-Tu | Binds to a site distinct from kirromycin, pulvomycin, and aa-tRNA[1]. | Binds to the domain 1/2 interface of EF-Tu[2]. |
| Affected Step in Elongation Cycle | Prevents the formation of the EF-Tu·GTP·aa-tRNA ternary complex[1][3]. | Traps the EF-Tu·GDP complex on the ribosome after GTP hydrolysis[2][4]. |
| Effect on EF-Tu·GTP | Binds stably and slows the GTP 'off' rate by 400-fold, locking GTP on EF-Tu[5]. | Stimulates the formation of the EF-Tu·GTP complex[4]. |
| Effect on EF-Tu·GDP | Binds stably but has less of a functional impact compared to its effect on the GTP-bound form[1]. | Binds and stabilizes the EF-Tu·GDP complex on the ribosome[2]. |
| Effect on EF-Tu GTPase Activity | Does not significantly alter the intrinsic GTPase activity but impairs its stimulation by the ribosome[1][5]. | Dramatically stimulates GTPase activity, even in the absence of the ribosome and aa-tRNA[4]. |
| Binding Affinity (Kd) | Stably binds to both EF-Tu·GTP and EF-Tu·GDP[1]. | ~0.25 µM for both EF-Tu·GDP and EF-Tu·GTP (Equilibrium constant of 4 x 10⁶ M⁻¹)[6]. |
| In Vitro Translation Inhibition (IC50) | ~0.07 µM[7] | Less potent than GE2270A in direct comparison[7]. |
Delving Deeper: The Molecular Mechanisms of Inhibition
GE2270A: A Gatekeeper of Ternary Complex Formation
GE2270A, a thiazolyl peptide antibiotic, acts as a potent inhibitor of protein synthesis by preventing the initial step of the elongation cycle: the formation of the ternary complex consisting of EF-Tu, GTP, and aa-tRNA. It achieves this by binding to a unique site on EF-Tu, which is separate from the binding sites of kirromycin, another EF-Tu inhibitor pulvomycin, and the aa-tRNA itself[1].
While GE2270A binds to both the GTP- and GDP-bound forms of EF-Tu, its primary inhibitory effect is exerted on the EF-Tu·GTP conformation[1]. A key finding is that GE2270A dramatically slows down the dissociation rate ('off' rate) of GTP from EF-Tu by a factor of 400[5]. This effectively "locks" EF-Tu in its GTP-bound state. However, this locked conformation is unable to productively bind to aa-tRNA, thus halting the delivery of amino acids to the ribosome and arresting protein synthesis[1][5]. Interestingly, GE2270A does not significantly affect the intrinsic GTPase activity of EF-Tu but rather hinders the ribosome-mediated stimulation of this activity[1][5].
Kirromycin: The Ribosome Trap
Kirromycin, an elfamycin antibiotic, employs a different strategy to halt protein synthesis. Instead of preventing the formation of the ternary complex, kirromycin allows the EF-Tu·GTP·aa-tRNA complex to bind to the ribosome. However, after GTP hydrolysis, kirromycin traps the resulting EF-Tu·GDP complex on the ribosome, preventing its release and subsequent recycling[2][4]. This stalled ribosomal complex effectively blocks the progression of translation.
A remarkable feature of kirromycin is its ability to dramatically stimulate the GTPase activity of EF-Tu, even in the absence of the ribosome and aa-tRNA, which are normally required for this process[4]. Kirromycin binds to the interface of domains 1 and 2 of EF-Tu, and this interaction induces a conformational change that maintains EF-Tu in a state resembling the GTP-bound form, even after GTP has been hydrolyzed to GDP[2]. This "molecular mimicry" is central to its mechanism of trapping EF-Tu on the ribosome.
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the overall inhibitory effect of a compound on protein synthesis in a cell-free system.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein) from a corresponding mRNA template. The activity of the reporter protein is measured in the presence and absence of the inhibitor.
Detailed Methodology:
-
Reaction Setup: Prepare a master mix containing the cell-free extract (e.g., E. coli S30 extract), an energy source (ATP, GTP), a mixture of amino acids (including a labeled one if using radioactivity, or all unlabeled for fluorescence/luminescence readout), and the reporter mRNA.
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of GE2270A or kirromycin to the respective tubes. Include a no-inhibitor control and a no-mRNA control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection:
-
Luciferase Assay: Add the luciferase substrate and measure the luminescence using a luminometer.
-
Fluorescent Protein Assay: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
Radioactivity Assay: Precipitate the synthesized proteins (e.g., using trichloroacetic acid), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).
Nitrocellulose Filter-Binding Assay
This assay is used to determine the binding affinity of GE2270A and kirromycin to EF-Tu.
Principle: Proteins bind to nitrocellulose filters, whereas nucleic acids (like tRNA) and small molecules generally do not. When a radiolabeled ligand (e.g., [³H]GTP or a fluorescently labeled antibiotic) is incubated with its protein target (EF-Tu), the complex will be retained on the filter.
Detailed Methodology:
-
Protein and Ligand Preparation: Purify EF-Tu. Prepare solutions of radiolabeled or fluorescently labeled GE2270A or kirromycin at a constant concentration. Prepare a series of dilutions of unlabeled EF-Tu.
-
Binding Reaction: In a series of tubes, mix the fixed concentration of the labeled antibiotic with the varying concentrations of EF-Tu. Allow the binding reaction to reach equilibrium by incubating at a specific temperature for an appropriate time.
-
Filtration: Rapidly filter the contents of each tube through a nitrocellulose membrane under vacuum.
-
Washing: Quickly wash the filter with a small volume of cold binding buffer to remove unbound ligand.
-
Quantification:
-
Radioactive Ligand: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Fluorescent Ligand: Elute the bound complex from the filter or measure the fluorescence directly on the filter using a suitable imaging system.
-
-
Data Analysis: Plot the amount of bound ligand as a function of the EF-Tu concentration. Fit the data to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd).
Stopped-Flow Kinetics of EF-Tu GTPase Activity
This technique is used to measure the rapid kinetics of GTP hydrolysis by EF-Tu in the presence and absence of the antibiotics.
Principle: A stopped-flow instrument rapidly mixes two solutions (e.g., EF-Tu and GTP) and then monitors a change in a spectroscopic signal (e.g., fluorescence) over a very short timescale (milliseconds). For GTPase assays, a fluorescent GTP analog (e.g., mant-GTP) is often used, whose fluorescence properties change upon hydrolysis to mant-GDP.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of EF-Tu, GTP (or a fluorescent analog), and the antibiotic (GE2270A or kirromycin) in a suitable reaction buffer.
-
Instrument Setup: Set up the stopped-flow instrument with the appropriate syringes and configure the data acquisition parameters (e.g., excitation and emission wavelengths, data collection time).
-
Mixing and Measurement:
-
To measure the intrinsic GTPase rate, rapidly mix a solution of EF-Tu with a solution of GTP.
-
To measure the effect of the antibiotic, pre-incubate EF-Tu with the antibiotic and then rapidly mix this solution with GTP.
-
To measure ribosome-stimulated GTPase activity, one syringe can contain the EF-Tu·antibiotic complex and the other can contain ribosomes and GTP.
-
-
Data Acquisition: Monitor the change in fluorescence intensity over time.
-
Data Analysis: Fit the kinetic traces to an appropriate equation (e.g., a single or double exponential function) to determine the rate constants (k_obs) for GTP hydrolysis.
Conclusion
GE2270A and kirromycin, while both targeting the essential bacterial protein EF-Tu, showcase the diversity of mechanisms through which protein synthesis can be inhibited. GE2270A acts early in the elongation cycle by preventing the formation of the crucial ternary complex, effectively starving the ribosome of its amino acid substrates. In contrast, kirromycin acts later, allowing the ternary complex to bind but then trapping the EF-Tu·GDP complex on the ribosome, creating a roadblock for translation. This detailed comparison of their mechanisms, supported by quantitative data and experimental methodologies, provides a valuable resource for the scientific community engaged in the discovery and development of novel antibacterial agents. A thorough understanding of these distinct inhibitory strategies can guide the design of new molecules that target EF-Tu with improved efficacy and specificity.
References
- 1. Probing the reactivity of the GTP- and GDP-bound conformations of elongation factor Tu in complex with the antibiotic GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New antibiotic that acts specifically on the GTP-bound form of elongation factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The binding of kirromycin to elongation factor Tu. Structural alterations are responsible for the inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elongation Factor Tu3 (EF-Tu3) from the Kirromycin Producer Streptomyces ramocissimus Is Resistant to Three Classes of EF-Tu-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EF-Tu Inhibition: GE2270A vs. Pulvomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent inhibitors of the bacterial elongation factor Tu (EF-Tu): GE2270A and pulvomycin. By targeting the same essential protein, both antibiotics effectively halt bacterial protein synthesis, yet they achieve this through distinct molecular interactions. This document outlines their mechanisms of action, presents available quantitative data on their inhibitory effects, details relevant experimental protocols, and visualizes their modes of inhibition.
Mechanism of Action: A Tale of Two Inhibitors
Both GE2270A and pulvomycin prevent the formation of the crucial ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA (aa-tRNA). This complex is responsible for delivering the correct amino acid to the ribosome for incorporation into a growing polypeptide chain. While the ultimate outcome of their action is the same, their specific binding sites and the conformational changes they induce in EF-Tu differ significantly.
GE2270A , a thiazolyl peptide antibiotic, binds to domain 2 of EF-Tu, with some contact with domain 1.[1] This binding event sterically hinders the proper docking of the 3'-aminoacyl end and a portion of the acceptor stem of the aa-tRNA.[1][2] Consequently, a stable ternary complex cannot be formed, and the elongation cycle of protein synthesis is blocked.[3] Notably, GE2270A shows a strong affinity for the GTP-bound conformation of EF-Tu. In the presence of GE2270A, the affinity of EF-Tu for aa-tRNA is dramatically reduced by at least four orders of magnitude.
Pulvomycin , a polyketide antibiotic, has a more extensive binding site that stretches from the interface of domains 1 and 3 to domain 2 of EF-Tu.[1][2] This broader interaction allows pulvomycin to interfere with the binding of the 3'-aminoacyl group, the acceptor stem, and the 5' end of the tRNA.[1][2] A key feature of pulvomycin's mechanism is its profound effect on the nucleotide binding properties of EF-Tu. It increases the affinity of EF-Tu for GTP by approximately 1000-fold, primarily by dramatically slowing down the dissociation rate of GTP.[4][5] This effectively locks EF-Tu in a GTP-bound state that is incapable of productively binding aa-tRNA.[1]
Interestingly, while both antibiotics target EF-Tu, their binding sites only partially overlap.[1][2] This illustrates how two structurally different molecules can evolve to inhibit the same molecular target through convergent mechanisms.[2][6]
Quantitative Comparison of Inhibitory Effects
| Parameter | GE2270A | Pulvomycin | Reference |
| Effect on EF-Tu Affinity for aa-tRNA | Reduces affinity by at least four orders of magnitude | Prevents stable interaction | |
| Effect on EF-Tu Affinity for GTP | Binds preferentially to the GTP-bound form | Increases affinity by ~1000-fold | [4][5] |
| Effect on EF-Tu Affinity for GDP | Unaffected | Decreases affinity by 10-fold | [4] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the inhibition of EF-Tu by antibiotics like GE2270A and pulvomycin.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is programmed with a specific mRNA (e.g., luciferase). The amount of synthesized protein is quantified, typically through enzymatic activity or the incorporation of radiolabeled amino acids. A decrease in protein synthesis in the presence of the test compound indicates inhibition.
Protocol Outline:
-
Prepare a cell-free extract from a suitable bacterial strain (e.g., E. coli).
-
Set up the reaction mixture containing the cell-free extract, an energy source (ATP, GTP), a mixture of amino acids (including a radiolabeled one like [³⁵S]-methionine if quantifying by radioactivity), the specific mRNA template, and varying concentrations of the inhibitor (GE2270A or pulvomycin).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and precipitate the proteins (e.g., using trichloroacetic acid).
-
Quantify the synthesized protein. If using a radiolabel, the precipitate is collected on a filter, and the radioactivity is measured using a scintillation counter. If using a reporter enzyme like luciferase, the appropriate substrate is added, and the resulting luminescence is measured.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Nitrocellulose Filter Binding Assay for Ternary Complex Formation
This assay is used to directly measure the formation of the EF-Tu•GTP•aa-tRNA ternary complex and its inhibition by antibiotics.[7][8]
Principle: EF-Tu, being a protein, binds to nitrocellulose filters. Radiolabeled aa-tRNA, however, only binds to the filter when it is part of a complex with EF-Tu and GTP. By measuring the amount of radioactivity retained on the filter, the amount of ternary complex formed can be quantified.
Protocol Outline:
-
Prepare radiolabeled aminoacyl-tRNA (e.g., [³H]Phe-tRNA^Phe^).
-
Purify EF-Tu.
-
Set up the binding reaction containing purified EF-Tu, GTP, radiolabeled aa-tRNA, and varying concentrations of the inhibitor in a suitable buffer.
-
Incubate the reaction mixture to allow complex formation to reach equilibrium.
-
Filter the reaction mixture through a nitrocellulose membrane under vacuum.[9][10][11]
-
Wash the filter to remove any unbound radiolabeled aa-tRNA.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Analyze the data to determine the effect of the inhibitor on ternary complex formation.
EF-Tu GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by EF-Tu, which is a critical step in the elongation cycle.
Principle: The hydrolysis of GTP to GDP and inorganic phosphate (Pi) is monitored using radiolabeled [γ-³²P]GTP. The amount of released [³²P]Pi is quantified over time.
Protocol Outline:
-
Purify EF-Tu.
-
Set up the reaction mixture containing EF-Tu, [γ-³²P]GTP, and the desired effector molecules (e.g., ribosomes, aa-tRNA) in the presence or absence of the inhibitor.
-
Incubate the reaction at 37°C.
-
Take aliquots at different time points and stop the reaction by adding a solution that precipitates the protein and unhydrolyzed GTP (e.g., acidic charcoal).
-
Separate the released [³²P]Pi from the unhydrolyzed [γ-³²P]GTP by centrifugation.
-
Measure the radioactivity in the supernatant, which corresponds to the amount of [³²P]Pi released.
-
Calculate the rate of GTP hydrolysis and assess the effect of the inhibitor.
Purification of Elongation Factor Tu (EF-Tu)
Obtaining pure and active EF-Tu is a prerequisite for in vitro assays.
Principle: EF-Tu is typically overexpressed in a bacterial host (e.g., E. coli) and then purified using a combination of chromatographic techniques.
Protocol Outline:
-
Overexpress EF-Tu in a suitable E. coli strain, often from a plasmid carrying the tuf gene.
-
Lyse the bacterial cells to release the cellular contents.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify EF-Tu using a series of chromatography steps. Common methods include:
-
Affinity Chromatography: Using a column with an immobilized ligand that binds specifically to EF-Tu or a tag fused to the protein (e.g., His-tag, GST-tag).[12]
-
Ion-Exchange Chromatography: Separating proteins based on their net charge.
-
Size-Exclusion Chromatography: Separating proteins based on their size and shape.[13]
-
-
Assess the purity and concentration of the purified EF-Tu using SDS-PAGE and a protein concentration assay (e.g., Bradford assay).
-
Store the purified EF-Tu under conditions that maintain its activity (e.g., in a glycerol-containing buffer at -80°C).
X-ray Crystallography of EF-Tu-Antibiotic Complexes
This technique provides high-resolution structural information on how the antibiotics bind to EF-Tu.
Principle: A highly purified and concentrated solution of the EF-Tu-antibiotic complex is used to grow crystals. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the three-dimensional structure of the complex.
Protocol Outline:
-
Purify EF-Tu to a very high degree.
-
Form the complex by incubating the purified EF-Tu with the antibiotic (GE2270A or pulvomycin) and a non-hydrolyzable GTP analog (e.g., GDPNP) or GDP.
-
Screen for crystallization conditions using various precipitants, buffers, and temperatures to find conditions that promote the growth of well-ordered crystals.
-
Optimize crystal growth to obtain crystals of sufficient size and quality for X-ray diffraction.
-
Collect X-ray diffraction data from the crystals, typically at a synchrotron source.
-
Solve and refine the crystal structure using specialized software to obtain a detailed atomic model of the EF-Tu-antibiotic complex.[14]
Visualizing the Inhibition of EF-Tu
The following diagrams, generated using the DOT language, illustrate the EF-Tu functional cycle and the points of inhibition by GE2270A and pulvomycin.
Conclusion
GE2270A and pulvomycin represent two distinct chemical scaffolds that have convergently evolved to inhibit the essential bacterial protein EF-Tu. While both prevent the formation of the ternary complex, their specific binding sites and the conformational changes they induce in EF-Tu are different. Pulvomycin dramatically stabilizes the GTP-bound state of EF-Tu, whereas GE2270A directly blocks the binding of aa-tRNA. Understanding these differences at a molecular level is crucial for the rational design of new and more effective antibiotics targeting this vital bacterial process. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate these and other potential EF-Tu inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Filter binding assay - Wikipedia [en.wikipedia.org]
- 10. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 11. Nitrocellulose filter binding: quantitation of the histidyl-tRNA-ATP phosphoribosyltransferase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-step purification of E. coli elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elongation Factor Ts Directly Facilitates the Formation and Disassembly of the Escherichia coli Elongation Factor Tu·GTP·Aminoacyl-tRNA Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
A Comparative Analysis of the Antibacterial Spectrum of GE2270A and Other Thiopeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antibacterial spectrum of GE2270A and other notable thiopeptide antibiotics. Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against a range of bacterial pathogens, particularly Gram-positive organisms. This document summarizes key quantitative data, details experimental methodologies for antibacterial susceptibility testing, and visualizes the distinct mechanisms of action and experimental workflows.
Executive Summary
GE2270A, a thiopeptide produced by the actinomycete Planobispora rosea, demonstrates potent antibacterial activity primarily against Gram-positive bacteria.[1] Its unique mechanism of action, the inhibition of bacterial protein synthesis via binding to elongation factor Tu (EF-Tu), distinguishes it from many other classes of antibiotics and even from other thiopeptides.[1][2] This guide compares the in vitro activity of GE2270A with other well-known thiopeptides such as thiostrepton, nosiheptide, and micrococcin, highlighting differences in their antibacterial spectra and mechanisms of action. The presented data, sourced from various scientific studies, aims to provide a clear, objective comparison to aid in research and drug development efforts.
Comparative Antibacterial Spectrum
The antibacterial activity of thiopeptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of GE2270A and other selected thiopeptides against a panel of Gram-positive bacteria. It is important to note that direct comparison of absolute MIC values across different studies should be approached with caution due to potential variations in experimental conditions and bacterial strains used.
Table 1: Antibacterial Spectrum of GE2270A and its Derivative NAI003
| Bacterial Species | Strain | GE2270A MIC (µg/mL) | NAI003 MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ≤0.015 | >128 |
| Streptococcus pyogenes | ND001 | 0.06 | >128 |
| Enterococcus faecalis | ATCC 29212 | 0.008 | 1 |
| Propionibacterium acnes | ATCC 6919 | 0.004 | 0.004 |
| Clostridium perfringens | ATCC 13124 | 0.06 | Not Reported |
| Clostridium difficile | ATCC 9689 | 0.125 | Not Reported |
| Data sourced from multiple studies.[1][3] |
Table 2: Comparative Antibacterial Spectrum of Various Thiopeptides
| Bacterial Species | GE2270A MIC (µg/mL) | Thiostrepton MIC (µg/mL) | Nosiheptide MIC (µg/mL) | Micrococcin P1 MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.015 - 0.25 | ~1.0 | ≤0.25 | 0.05 - 0.8 |
| Enterococcus faecalis (VRE) | 0.008 - 0.015 | Not Reported | Highly Active | 0.06 - 0.8 |
| Streptococcus pneumoniae | 0.06 - 2 | Not Reported | Highly Active | Not Reported |
| Clostridium difficile | 0.125 | Not Reported | Highly Active | Not Reported |
| This table compiles data from various sources and serves as a general comparison. MIC values can vary based on the specific strain and testing conditions.[1][3][4] |
Mechanism of Action: A Tale of Two Targets
Thiopeptide antibiotics primarily inhibit bacterial protein synthesis, but their specific molecular targets can differ, which influences their spectrum of activity.[2]
-
GE2270A (and related 29-membered macrocycles): These thiopeptides, including GE2270A, target the bacterial elongation factor Tu (EF-Tu).[1][2] By binding to EF-Tu, they prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the delivery of amino acids to the ribosome and inhibiting protein elongation.[1]
-
Thiostrepton, Nosiheptide, and Micrococcin (26- and 32-membered macrocycles): This group of thiopeptides binds to the 50S ribosomal subunit, specifically at the interface of the L11 protein and the 23S rRNA.[2] This interaction interferes with the function of translation factors, such as elongation factor G (EF-G), ultimately inhibiting protein synthesis.
Below is a diagram illustrating these distinct mechanisms of action.
Caption: Distinct mechanisms of action of thiopeptide antibiotics.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment for assessing the antibacterial spectrum of a compound. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of GE2270A and other thiopeptides in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Bacterial Strains: Grow bacterial isolates on appropriate agar plates to obtain fresh colonies.
- Growth Medium: Use a suitable liquid broth medium that supports the growth of the test bacteria (e.g., Mueller-Hinton Broth for many common pathogens).
- 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates are used.
2. Inoculum Preparation:
- Select several well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of the antibiotic stock solutions in the growth medium directly in the 96-well plates.
- The final volume in each well is typically 100 µL. The concentration range should be chosen to encompass the expected MIC of the compound.
4. Inoculation and Incubation:
- Add an equal volume of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours (or longer for slow-growing organisms) in ambient air.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Below is a diagram illustrating the experimental workflow for MIC determination.
Caption: Experimental workflow for MIC determination.
Conclusion
GE2270A exhibits a potent and relatively narrow spectrum of activity, primarily targeting Gram-positive bacteria through the inhibition of EF-Tu. This mechanism is distinct from other major classes of thiopeptides, such as thiostrepton and nosiheptide, which act on the bacterial ribosome. This difference in molecular targets can lead to variations in their antibacterial spectra and potential for cross-resistance. The provided data and protocols offer a foundation for further comparative studies and the exploration of these promising antibiotic candidates in drug discovery and development programs. The unique properties of GE2270A and its derivatives, such as the narrowed spectrum of NAI003, highlight the potential for chemical modifications to tailor the activity of thiopeptides for specific therapeutic applications.
References
- 1. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validating the Inhibitory Effect of GE2270A in Clinically Relevant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro inhibitory activity of GE2270A against key clinically relevant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The performance of GE2270A is compared with established antibiotics: vancomycin, linezolid, and daptomycin. This document includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the mechanism of action and experimental workflow.
Comparative Inhibitory Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of GE2270A and comparator antibiotics against a panel of clinically significant Gram-positive bacteria. Lower MIC values indicate greater potency.
| Bacterial Strain | GE2270A (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Daptomycin (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.125 - 0.5 | 0.5 - 2.0 | 1.0 - 4.0 | 0.25 - 1.0 |
| Staphylococcus aureus (MRSA) | 0.25 - 1.0 | 1.0 - 2.0[1] | 0.25 - 3.0[2] | 0.03 - 1.0[3] |
| Enterococcus faecalis (VSE) | 0.03 - 0.125 | 0.5 - 2.0 | 0.75 - 1.5[2] | 0.5 - 2.0[4] |
| Enterococcus faecium (VRE) | 0.03 - 0.25 | Resistant | 0.25 - 4.0[2][5] | 2.0 - 4.0[4] |
| Streptococcus pneumoniae | 0.06 - 1.0 | ≤ 1.0 | ≤ 2.0[5] | ≤ 0.5 |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
GE2270A exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically targets the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, GE2270A prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the delivery of amino acids to the ribosome and ultimately stopping protein production.
Caption: Mechanism of GE2270A inhibiting bacterial protein synthesis.
Experimental Protocols
The following protocol outlines the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of GE2270A and comparator antibiotics. This method is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
1. Preparation of Materials:
-
Bacterial Strains: Clinically relevant isolates of Staphylococcus aureus (MSSA and MRSA), Enterococcus faecalis (VSE), Enterococcus faecium (VRE), and Streptococcus pneumoniae.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for staphylococci and enterococci. For Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood.
-
Antibiotics: Stock solutions of GE2270A, vancomycin, linezolid, and daptomycin prepared according to the manufacturer's instructions.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Assay:
-
Perform serial two-fold dilutions of each antibiotic in the appropriate growth medium directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each bacterial strain.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
4. Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[8]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. brieflands.com [brieflands.com]
- 2. [In vitro susceptibility to linezolid in methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin antimicrobial activity tested against methicillin-resistant staphylococci and vancomycin-resistant enterococci isolated in European medical centers (2005) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. m.youtube.com [m.youtube.com]
A Head-to-Head In Vitro Comparison of GE2270A and Linezolid: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the in vitro activities of the thiopeptide antibiotic GE2270A and the oxazolidinone antibiotic linezolid against a range of Gram-positive bacterial pathogens. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.
Introduction to the Compounds
GE2270A is a cyclic thiopeptide antibiotic that inhibits bacterial protein synthesis. Its mechanism of action involves binding to the bacterial elongation factor Tu (EF-Tu), which prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex. This action effectively halts the delivery of amino acids to the ribosome, thereby inhibiting peptide chain elongation.
Linezolid is a synthetic antibiotic and the first clinically approved member of the oxazolidinone class. It also inhibits bacterial protein synthesis but through a different mechanism. Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a crucial early step in protein synthesis. This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.[1]
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for GE2270A and linezolid against various Gram-positive bacteria, as reported in the scientific literature. It is important to note that these values have been compiled from separate studies and do not represent a direct head-to-head comparison within a single study. Therefore, variations in experimental conditions between studies should be considered when interpreting these data.
| Bacterial Species | Strain | GE2270A MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ≤0.015 | 1-2 |
| Staphylococcus aureus (MRSA) | Clinical Isolates | ≤0.015-0.25 | 0.5-4 |
| Enterococcus faecalis | ATCC 29212 | 0.008 | 2-4 |
| Enterococcus faecalis (VRE) | Clinical Isolates | - | 2-4 |
| Enterococcus faecium | Clinical Isolates | 0.015 | 2-4 |
| Enterococcus faecium (VRE) | Clinical Isolates | - | 2-4 |
| Streptococcus pneumoniae | Clinical Isolates | 0.06-0.25 | 0.5-2 |
| Streptococcus pyogenes | Clinical Isolates | 0.06-0.125 | 0.5-2 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro assay to assess the potency of an antimicrobial agent. The data presented in this guide were primarily generated using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination (Generalized Protocol)
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (GE2270A or linezolid) is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of decreasing concentrations of the antimicrobial agent.
-
Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antimicrobial agent) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of GE2270A.
References
The Selective Strike of GE2270A: A Comparative Analysis of Its Ribosomal Inhibition
For researchers, scientists, and drug development professionals, understanding the precise mechanism and selectivity of an antibiotic candidate is paramount. This guide provides a detailed comparison of GE2270A, a thiopeptide antibiotic, and its remarkable selectivity for prokaryotic protein synthesis machinery over its eukaryotic counterpart. By examining its mechanism of action, supported by experimental data, we illuminate the structural and functional basis for its targeted antibacterial activity.
GE2270A exerts its inhibitory effect not by directly targeting the ribosome, but by binding to a crucial partner in protein synthesis: the elongation factor Tu (EF-Tu)[1][2]. This protein is responsible for delivering aminoacyl-tRNAs to the ribosome, a critical step in the elongation phase of protein synthesis. In prokaryotes, GE2270A binds to EF-Tu, preventing the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex. This action effectively halts the elongation cycle, leading to the cessation of protein synthesis and ultimately, bacterial cell death.
Quantitative Assessment of Inhibition
The potency of GE2270A against prokaryotic protein synthesis has been quantified in in vitro translation assays. These experiments, which reconstitute the machinery of protein synthesis outside of a living cell, allow for the direct measurement of an inhibitor's effect.
| System | Target | Inhibitor | IC50 |
| Prokaryotic (E. coli) | Elongation Factor Tu (EF-Tu) | GE2270A | 0.2 - 0.5 µM[3] |
| Eukaryotic | Elongation Factor 1α (eEF1α) | GE2270A | Not reported, inferred to be very high |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Further evidence for the tunability of this selectivity comes from studies on GE2270A derivatives. For instance, the derivative NAI003 exhibits a much narrower and weaker antibacterial spectrum, highlighting how modifications to the GE2270A scaffold can alter its interaction with EF-Tu from different bacterial species[3].
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the selectivity of ribosome-targeting inhibitors.
Prokaryotic In Vitro Transcription-Translation (TX-TL) Coupled Assay
This assay measures the synthesis of a reporter protein (e.g., luciferase or a fluorescent protein) from a DNA template in a cell-free extract derived from E. coli.
Materials:
-
E. coli S30 cell extract
-
DNA template encoding a reporter gene under the control of a prokaryotic promoter (e.g., T7)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Energy regenerating system (e.g., creatine phosphate and creatine kinase)
-
Buffer solution (containing salts, magnesium, and a reducing agent)
-
GE2270A or other test compounds
-
Detection reagent for the reporter protein (e.g., luciferin for luciferase)
Procedure:
-
Prepare a master mix containing the E. coli S30 extract, amino acids, energy source, and buffer.
-
Aliquot the master mix into reaction tubes.
-
Add the DNA template to each tube.
-
Add varying concentrations of GE2270A or a vehicle control to the respective tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction and measure the amount of reporter protein produced using the appropriate detection method (e.g., luminometer for luciferase).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Eukaryotic In Vitro Translation Assay (Rabbit Reticulocyte Lysate)
This assay measures the translation of a reporter mRNA in a cell-free extract derived from rabbit reticulocytes.
Materials:
-
Rabbit reticulocyte lysate (nuclease-treated)
-
Reporter mRNA (e.g., encoding luciferase)
-
Amino acid mixture (minus methionine if using ³⁵S-methionine for detection)
-
Energy source (ATP, GTP)
-
Potassium and magnesium salts
-
GE2270A or other test compounds
-
Detection system (e.g., luciferin for luciferase or scintillation counting for radiolabeled protein)
Procedure:
-
Thaw the rabbit reticulocyte lysate and other reagents on ice.
-
Prepare a reaction mixture containing the lysate, amino acids, energy source, and salts.
-
Add the reporter mRNA to the reaction mixture.
-
Add varying concentrations of GE2270A or a vehicle control.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Terminate the reaction and quantify the synthesized reporter protein.
-
Calculate the percent inhibition and determine the IC50 value, if applicable.
Visualizing the Mechanism of Action
The following diagrams illustrate the key differences in the elongation phase of protein synthesis between prokaryotes and eukaryotes, and how GE2270A disrupts the prokaryotic process.
Caption: Prokaryotic translation elongation and the inhibitory action of GE2270A.
Caption: Eukaryotic translation elongation, unaffected by GE2270A.
References
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTIBIOTIC GE2270 A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]
- 3. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for GE 2270A
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of GE 2270A, a thiopeptide antibiotic. Following these procedural, step-by-step guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
According to the safety data sheet (SDS), this compound and its degradation products are not classified as toxic. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be worn during handling and disposal to minimize exposure risk.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A standard lab coat will protect clothing and skin from contamination.
In the event of a spill, the area should be cleaned using appropriate absorbent materials, and all contaminated materials should be collected for proper disposal.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all local, regional, national, and international regulations for non-hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads from spills), in a designated and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical and should have a secure lid to prevent spills.
-
-
Waste Labeling:
-
Label the waste container clearly with "Non-hazardous Chemical Waste" and "this compound". Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the collected waste through your institution's chemical waste management program. Do not dispose of solid this compound in the regular trash or pour solutions down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Quantitative Data: Antimicrobial Activity of this compound
This compound exhibits potent activity against a range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | (various) | ≤0.015 - 0.25[1] |
| Streptococcus spp. | (various) | 0.06 - 2[1] |
| Enterococcus spp. | (various) | 0.008 - 0.015[1] |
| Staphylococcus aureus | (various) | MIC90: 2 µM - 11 µM[2] |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for determining the MIC of this compound against a bacterial strain such as Staphylococcus aureus.[1][3][4]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture of Staphylococcus aureus (or other test organism)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well microtiter plate, add 50 µL of sterile MHB to wells 2 through 12 of a designated row.
-
Add 100 µL of the this compound stock solution at the desired starting concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.
-
Well 11 should contain only MHB and the bacterial inoculum (growth control).
-
Well 12 should contain only sterile MHB (sterility control).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Determine MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth. This can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.
-
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound functions by inhibiting bacterial protein synthesis. It specifically targets the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the delivery of amino acids to the ribosome and ultimately stopping protein synthesis.
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
References
- 1. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidance for the Antibiotic GE 2270A
Disclaimer: A specific Safety Data Sheet (SDS) for GE 2270A was not located. The following guidance is based on general best practices for handling potent antibiotics and cytotoxic compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety department for specific protocols.
This compound is an antibiotic identified as an inhibitor of bacterial protein synthesis.[1] Due to its biological activity, it is prudent to handle it with a high degree of caution to minimize exposure. The toxicity of similar compounds means they can present significant risks to those who handle them; therefore, exposure should be kept to a minimum.[2]
Operational Plan: Safe Handling and Disposal
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosols or dust particles.
-
Spill Kit: A spill kit appropriate for cytotoxic drugs must be readily available.[3] This kit should contain absorbent materials, cleaning agents, and appropriate personal protective equipment.
-
Waste Containers: Clearly labeled, puncture-resistant containers for sharps and leak-proof containers for other contaminated waste should be placed within the work area.
2. Handling Procedures:
-
Personal Protective Equipment (PPE): All personnel must wear the appropriate PPE as detailed in the table below before handling this compound.
-
Weighing and Reconstitution: When weighing the solid compound, do so in a ventilated enclosure. To avoid aerosol generation, gently add solvent to the vial to reconstitute the compound.
-
Avoiding Contamination: Do not eat, drink, or smoke in the designated handling area.[4] Wash hands thoroughly before and after handling the compound.
3. Spill Management:
-
Immediate Action: In the event of a spill, secure the area to prevent others from entering.
-
Containment: Use the absorbent materials from the spill kit to contain the spill.
-
Cleanup: Wearing full PPE, carefully clean the spill area. All cleanup materials should be disposed of as cytotoxic waste.
-
Decontamination: Decontaminate the area with an appropriate cleaning solution, such as a detergent solution followed by a disinfectant.
4. Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, labware, and cleaning materials, must be treated as hazardous waste.
-
Containerization: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container. Contaminated sharps should be placed in a puncture-resistant sharps container.
-
Final Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific procedures.
Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-tested nitrile or latex gloves should be worn.[5][6] |
| Body Protection | Gown | A disposable, moisture-resistant, long-sleeved gown with cuffs.[3] |
| Respiratory Protection | Mask/Respirator | A surgical mask is required.[5] If there is a risk of aerosol generation, an approved respirator (e.g., N95) should be used.[7] |
| Eye Protection | Goggles/Face Shield | Chemical splash goggles or a full-face shield to protect against splashes.[3][7] |
| Other | Shoe Covers and Cap | Recommended to prevent the spread of contamination.[5] |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. gehealthcare.com [gehealthcare.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. ipservices.care [ipservices.care]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
